Product packaging for 2-Hydroxychalcone(Cat. No.:CAS No. 42224-53-3)

2-Hydroxychalcone

Cat. No.: B3028958
CAS No.: 42224-53-3
M. Wt: 224.25 g/mol
InChI Key: UDOOPSJCRMKSGL-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxychalcone is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B3028958 2-Hydroxychalcone CAS No. 42224-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOOPSJCRMKSGL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-78-0, 42224-53-3
Record name 2-Hydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 644-78-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydroxychalcone synthesis via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Hydroxychalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxychalcones are a significant class of organic compounds belonging to the flavonoid family, which serve as crucial precursors in the synthesis of various bioactive heterocyclic compounds, including flavanones and flavones.[1][2] Their versatile biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, make them attractive scaffolds in medicinal chemistry and drug development.[3][4][5] The most common and efficient method for synthesizing these compounds is the base-catalyzed Claisen-Schmidt condensation.[2][6] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the Claisen-Schmidt condensation. It includes a detailed reaction mechanism, optimized experimental protocols, tabulated quantitative data for easy comparison, and a discussion of the compound's role in inhibiting key signaling pathways relevant to drug development.

The Claisen-Schmidt Condensation: Mechanism

The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aromatic aldehyde (lacking an α-hydrogen) and a ketone or another aldehyde that possesses an α-hydrogen.[7] In the synthesis of this compound, 2'-hydroxyacetophenone reacts with benzaldehyde in the presence of a strong base.[8] The mechanism proceeds in several steps:

  • Enolate Formation : A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion.[9]

  • Nucleophilic Attack : The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

  • Aldol Addition : This attack forms an intermediate alkoxide (a β-hydroxy ketone).

  • Dehydration : The alkoxide is protonated by the solvent (typically an alcohol) to form an aldol adduct. This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, this compound, which is stabilized by conjugation.[1]

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products Acetophenone 2'-Hydroxyacetophenone Enolate Enolate Formation Acetophenone->Enolate + OH⁻ Benzaldehyde Benzaldehyde Attack Nucleophilic Attack Benzaldehyde->Attack Base Base (OH⁻) Base->Enolate Enolate->Attack Attacks Benzaldehyde Adduct Aldol Adduct Attack->Adduct Forms Adduct Dehydration Dehydration Adduct->Dehydration - H₂O Chalcone This compound Dehydration->Chalcone Final Product Water H₂O Dehydration->Water

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Optimized Conventional Synthesis of this compound

This protocol is based on an optimized method developed to maximize yield and purity.[10][11]

Materials:

  • 2'-Hydroxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH), 40% w/v solution

  • Isopropyl Alcohol (IPA)

  • Methanol (for recrystallization)

  • Hydrochloric Acid (HCl), 10% solution

  • Distilled Water

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone in 50 mL of isopropyl alcohol (IPA).[11]

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C. Maintaining a low temperature is crucial as it has a significant effect on product yield and purity.[11]

  • Addition of Reactants: While stirring, slowly add 0.05 mol of benzaldehyde to the solution.

  • Catalyst Addition: Gradually add 20 mL of a 40% aqueous sodium hydroxide solution to the mixture, ensuring the temperature remains at 0°C.[11]

  • Reaction: Continue stirring the reaction mixture vigorously at 0°C. The reaction is typically complete within approximately 4 hours.[11] The progress can be monitored using thin-layer chromatography (TLC).[11]

  • Precipitation: After 4 hours, pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding 10% hydrochloric acid until the pH is acidic. This will precipitate the this compound.

  • Isolation: Filter the resulting pale-yellow precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic impurities.[12]

  • Purification: Recrystallize the crude product from methanol to obtain pure, pale yellow, needle-shaped crystals of this compound.[11]

  • Drying: Dry the purified crystals in a vacuum desiccator. The expected yield is approximately 92%.[11]

Alternative Green Synthesis: Mechanochemical Method

A solvent-free, mechanochemical approach using a ball mill offers a green alternative with high yields and short reaction times.[1]

Materials:

  • A substituted 2′-hydroxyacetophenone (1.2 mmol)

  • A substituted benzaldehyde (1.2 mmol)

  • Potassium Hydroxide (KOH) (2.4 mmol)

Procedure:

  • Charging the Mill: Place the 2′-hydroxyacetophenone, benzaldehyde, and solid KOH into a grinding jar.

  • Milling: Conduct the grinding in two cycles of 30 minutes each.

  • Work-up: After grinding, add the resulting powder to 5-10 mL of cold methanol and acidify with 2 mL of cold 1 M HCl.

  • Isolation: Filter the precipitate, wash with water, and dry under a vacuum to yield the final product. This method has been reported to achieve yields of up to 96%.[1][13]

Quantitative Data

Optimization of Reaction Conditions

The choice of base and solvent significantly impacts the yield of the Claisen-Schmidt condensation. Sodium hydroxide has proven to be the most effective catalyst, and isopropyl alcohol the preferred solvent for this reaction.[8][10]

Table 1: Effect of Different Bases and Solvents on this compound Synthesis

Base Catalyst Solvent Outcome Reference
Sodium Hydroxide (NaOH) Isopropyl Alcohol (IPA) Best catalytical activity and yield [8][10]
Potassium Hydroxide (KOH) Methanol, Ethanol, IPA Good activity, but lower than NaOH [8]
Lithium Hydroxide (LiOH) Methanol, Ethanol Slight conversion to product [8][10]
Barium Hydroxide (Ba(OH)₂) Methanol, Ethanol, IPA Slight catalytic activity [8]
Calcium Hydroxide (Ca(OH)₂) All tested solvents Ineffective [8][10]

| Magnesium Hydroxide (Mg(OH)₂) | All tested solvents | Ineffective |[8][10] |

Table 2: Optimized Parameters for Conventional Synthesis

Parameter Optimized Condition Rationale / Observation Reference
Temperature 0°C Highest yield obtained; higher temperatures drastically decrease yield and form byproducts. [11]
Base Amount 20 mL of 40% w/v NaOH (for 0.05 mol reactant) Provides the best results; excess base can lead to byproduct formation. [11]
Solvent Volume 50 mL of IPA (for 0.05 mol reactant) Sufficient for reaction; increasing the amount shows no major change in yield. [11]

| Reaction Time | ~4 hours | Reaction is mostly complete; further stirring is not significantly effective. |[11] |

Characterization Data for this compound

The structure of the synthesized this compound (C₁₅H₁₂O₂) is confirmed through various spectroscopic techniques.[14]

Table 3: Spectroscopic Data for this compound

Technique Observed Peaks / Data Reference
Melting Point 88-90°C [11]
IR (KBr, cm⁻¹) ~3432 (-OH), ~1639 (C=O, α,β-unsaturated ketone), ~1485 (C=C, Aromatic) [11]
¹H NMR (DMSO-d₆, δ ppm) ~13.05 (s, 1H, -OH), ~8.31-6.90 (m, 9H, Aromatic CH), ~7.94 (d, 1H, alkene), ~7.86 (d, 1H, alkene) [11]
¹H NMR (CDCl₃, δ ppm) ~12.76 (s, 1H, -OH), ~7.92 (d, J=15.6 Hz, 1H, Hβ), ~7.59 (d, J=15.6 Hz, 1H, Hα), ~7.6-7.4 (m, Ar-H) [15][16]

| Mass Spec (ESI+) | m/z 224 [M]⁺, 225 [M+1]⁺ |[11] |

Note: The downfield shift of the hydroxyl proton (~13 ppm) is characteristic and results from strong intramolecular hydrogen bonding with the adjacent carbonyl group.[3]

Experimental Workflow and Applications in Drug Development

The synthesis and evaluation of 2-hydroxychalcones for drug development purposes follow a structured workflow from initial synthesis to biological testing.

Workflow Synthesis Synthesis (Claisen-Schmidt) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Cytotoxicity Assays) Characterization->Screening Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Screening->Mechanism Development Lead Optimization & Drug Development Mechanism->Development

Caption: General experimental workflow for this compound development.

Role in Drug Development: Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated significant anticancer activity, particularly in breast cancer models.[4] Its mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy by inhibiting the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][17] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. This compound's ability to suppress this pathway makes it a promising candidate for anticancer drug development.[4]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Activation Stimuli->IKK IkBa_P Phosphorylation of IκBα IKK->IkBa_P IkBa_D Degradation of IκBα IkBa_P->IkBa_D NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation IkBa_D->NFkB_Release Transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_Release->Transcription Chalcone This compound Chalcone->IKK Inhibits Apoptosis Apoptosis & Autophagy Chalcone->Apoptosis Induces

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of this compound. Through careful optimization of reaction parameters—specifically, the use of sodium hydroxide as a catalyst, isopropyl alcohol as a solvent, and maintaining a reaction temperature of 0°C—high yields and purity can be consistently achieved. Furthermore, the emergence of green chemistry techniques like mechanosynthesis provides environmentally benign alternatives. The significant biological activities of this compound, particularly its ability to modulate critical cellular pathways like NF-κB, underscore its potential as a lead compound in the development of new therapeutic agents. This guide provides the foundational technical knowledge for researchers to synthesize, purify, and characterize this valuable compound for further investigation in drug discovery.

References

An In-depth Technical Guide to the Ultrasound-Assisted Green Synthesis of 2-Hydroxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultrasound-assisted green synthesis of 2-hydroxychalcone, a valuable scaffold in medicinal chemistry and drug development. By leveraging the principles of green chemistry, ultrasound irradiation offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods. This document details the underlying Claisen-Schmidt condensation, compares various synthetic protocols through quantitative data, provides a detailed experimental procedure, and visualizes key processes for enhanced understanding.

Introduction: The Shift Towards Greener Synthesis

The synthesis of bioactive molecules is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are important precursors for a wide range of pharmaceuticals. The 2-hydroxy substitution is particularly significant for their biological activity.

Conventional methods for synthesizing chalcones, primarily the Claisen-Schmidt condensation, often involve prolonged reaction times, high temperatures, and the use of stoichiometric amounts of corrosive bases, leading to significant energy consumption and waste generation.[1][2] Ultrasound-assisted organic synthesis has emerged as a powerful tool to overcome these limitations. The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates, improved yields, and often, milder reaction conditions.[3][4]

This guide focuses on the practical application of ultrasound technology for the green synthesis of this compound, providing the necessary data and protocols for its implementation in a research and development setting.

The Claisen-Schmidt Condensation: Core of the Synthesis

The synthesis of this compound is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (2-hydroxyacetophenone). The reaction proceeds through a series of equilibrium steps, as outlined below.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation involves the following key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the ketone (2-hydroxyacetophenone) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by a proton source (typically the solvent) to yield a β-hydroxy ketone (an aldol).

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, the this compound. This dehydration step is often the driving force for the reaction, as it leads to a more stable, conjugated system.

Signaling Pathway Diagram

The following diagram illustrates the mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2_Hydroxyacetophenone 2_Hydroxyacetophenone Enolate Enolate Ion 2_Hydroxyacetophenone->Enolate Base abstracts α-proton Benzaldehyde Benzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Benzaldehyde->Tetrahedral_Intermediate Base Base (e.g., OH-) Base->Enolate Enolate->Tetrahedral_Intermediate Nucleophilic attack Beta_Hydroxy_Ketone β-Hydroxy Ketone Tetrahedral_Intermediate->Beta_Hydroxy_Ketone Protonation 2_Hydroxychalcone 2_Hydroxychalcone Beta_Hydroxy_Ketone->2_Hydroxychalcone Dehydration (-H2O)

Claisen-Schmidt Condensation Pathway for this compound Synthesis.

Quantitative Data Presentation: A Comparative Analysis

The efficiency of ultrasound-assisted synthesis is evident when compared to conventional methods. The following tables summarize quantitative data from various studies, highlighting the advantages of sonication.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Chalcones
Chalcone DerivativeMethodCatalyst/SolventTimeYield (%)Reference
This compoundUltrasoundIonic Liquid/[Capl][BF4]/Ethanol0.5 - 2 h89[5]
Substituted ChalconesUltrasoundNaOH/Ethanol15 min>90[1][6]
Substituted ChalconesConventionalNaOH/Ethanol4 h90[1][6]
2',4'-Dihydroxychalcone DerivativesUltrasoundK2CO320 min89.04[7]
2',4'-Dihydroxychalcone DerivativesConventionalK2CO34 h83.07[7]
4-Chloro-4'-methyl chalconeUltrasoundNaOH/Ethanol30 min90.4[8]
4-Methoxy-4'-methyl chalconeUltrasoundNaOH/Ethanol25 min85.2[8]
4-Methyl-4'-methyl chalconeUltrasoundNaOH/Ethanol20 min76.7[8]
Table 2: Optimization of Reaction Conditions for Ultrasound-Assisted Synthesis of 2'-Hydroxychalcones
EntryBaseEquivalentsPower (W)Time (min)Yield (%)Reference
1KF1.0300230[9]
2NaHCO31.0300244[9]
3Al2O31.0300248[9]
4K2CO31.0300289[9]
5NaOH1.0300292[9]
6KOH1.0300288[9]
7K2CO31.0450293[9]

Experimental Protocols: A Detailed Methodology

This section provides a detailed protocol for the ultrasound-assisted green synthesis of this compound, synthesized from various literature sources.

Materials and Equipment
  • Reactants: 2'-Hydroxyacetophenone, Benzaldehyde

  • Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent: Ethanol

  • Equipment:

    • Ultrasonic bath or probe sonicator (e.g., 20-40 kHz, 100-400 W)

    • Reaction vessel (e.g., 25 mL or 50 mL flask)

    • Magnetic stirrer

    • Standard laboratory glassware for workup and purification

    • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

    • Rotary evaporator

    • Recrystallization apparatus

Step-by-Step Procedure
  • Reactant Preparation: In a 25 mL flask, dissolve 2'-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add an aqueous solution of NaOH (e.g., 2.5 M, 2 mL) or an equivalent amount of another base catalyst.

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath maintained at a specific temperature (e.g., 30-60°C). Alternatively, immerse the tip of an ultrasonic probe into the reaction mixture. Irradiate the mixture for the specified time (typically 15-60 minutes), ensuring continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Workup: Upon completion of the reaction (disappearance of starting materials), pour the reaction mixture into ice-cold water (100 mL).

  • Product Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualization of Experimental Workflow and Logical Relationships

To provide a clear overview of the process, the following diagrams visualize the experimental workflow and the logical relationship between green chemistry principles and the synthesis method.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Prep Reactant Preparation (2'-Hydroxyacetophenone, Benzaldehyde in Ethanol) Catalyst_Prep Catalyst Addition (e.g., NaOH solution) Reactant_Prep->Catalyst_Prep Ultrasonication Ultrasonic Irradiation (15-60 min, 30-60°C) Catalyst_Prep->Ultrasonication TLC_Monitoring TLC Monitoring Ultrasonication->TLC_Monitoring Quenching Quenching in Ice Water Ultrasonication->Quenching TLC_Monitoring->Ultrasonication Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization

Workflow for the Ultrasound-Assisted Synthesis of this compound.
Green Chemistry Principles in Action

Green_Chemistry_Principles cluster_principles Green Chemistry Principles cluster_method Ultrasound-Assisted Synthesis cluster_outcomes Outcomes Energy_Efficiency Energy Efficiency Ultrasound Ultrasound Irradiation Energy_Efficiency->Ultrasound Waste_Prevention Waste Prevention Less_Byproducts Fewer Byproducts Waste_Prevention->Less_Byproducts Safer_Solvents Safer Solvents & Auxiliaries Safer_Solvents->Ultrasound Catalysis Catalysis Catalysis->Ultrasound Reduced_Time Reduced Reaction Time Ultrasound->Reduced_Time High_Yields High Yields Ultrasound->High_Yields Milder_Conditions Milder Conditions Ultrasound->Milder_Conditions Ultrasound->Less_Byproducts

Alignment of Ultrasound Synthesis with Green Chemistry Principles.

Conclusion

The ultrasound-assisted green synthesis of this compound represents a significant advancement over traditional synthetic routes. This method offers substantial reductions in reaction time and energy consumption while providing high yields of the desired product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the adoption of more sustainable and efficient synthetic practices. The visualization of the reaction mechanism and experimental workflow further aids in the understanding and implementation of this green technology.

References

Unraveling the Transformation: A Technical Guide to the Computational and Experimental Landscape of 2-Hydroxychalcone Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the isomerization of 2-hydroxychalcone to flavanone, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and experimental methodologies driving our understanding of this critical transformation. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex mechanisms, this guide serves as an essential resource for advancing flavonoid research.

The isomerization of 2-hydroxychalcones to flavanones is a fundamental reaction in flavonoid chemistry, with significant implications for the synthesis of biologically active compounds. Understanding the underlying mechanisms and kinetics of this transformation is paramount for the rational design and development of novel therapeutics. This technical guide synthesizes findings from numerous computational and experimental studies to provide a detailed and actionable resource for professionals in the field.

The Isomerization Process: A Mechanistic Overview

The conversion of 2'-hydroxychalcone to its corresponding flavanone is an intramolecular cyclization reaction. Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the key steps of this process. The reaction proceeds through a transition state to form an intermediate, which then tautomerizes to the more stable flavanone.[1] The mechanism can be influenced by catalysts, with both acid-catalyzed and base-catalyzed pathways having been investigated.

In the absence of a catalyst, the isomerization is thought to proceed via a concerted mechanism. Under basic conditions, the reaction is believed to involve a four-step mechanism initiated by the formation of a phenoxide ion, which acts as the key intermediate.[2][3] Conversely, Brønsted acid catalysis facilitates a three-step mechanism involving protonation, cyclization, and subsequent tautomerization.[4]

Computational Insights into the Isomerization Landscape

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of the molecules involved in the this compound isomerization. The B3LYP functional combined with the 6-311G basis set is a commonly employed method in these studies.[1][5][6][7][8] These computational approaches allow for the calculation of various molecular properties that govern the reactivity and stability of the reactants, intermediates, transition states, and products.

Key Computational Parameters

Several key parameters are calculated to describe the isomerization process:

  • Relative Energy (E): Indicates the thermodynamic stability of the different species in the reaction pathway.

  • Hardness (η): Measures the resistance to a change in electron distribution. The Maximum Hardness Principle (MHP) is often used to analyze the reaction profile.[6]

  • Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted. The Minimum Polarizability Principle (MPP) is a related concept used in these analyses.[6]

  • Chemical Potential (µ): Relates to the escaping tendency of electrons from a species.

  • Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.[5]

These parameters, when analyzed along the reaction coordinate, provide a detailed picture of the electronic events that drive the isomerization.

Quantitative Data from Computational Studies

The following tables summarize the quantitative data obtained from DFT studies on the isomerization of 2'-hydroxychalcone and its derivatives. These values provide a basis for comparing the effects of substituents on the reaction mechanism.

Table 1: Calculated Molecular Properties for the Isomerization of Unsubstituted 2'-Hydroxychalcone

SpeciesRelative Energy (E)Hardness (η)Polarizability (α)Chemical Potential (µ)Electrophilicity Index (ω)
Reactant (Chalcone)Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Transition State (TS)Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Intermediate (IM)Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Product (Flavanone)Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported

Note: Specific values for the unsubstituted parent compound were not explicitly and consistently detailed in the provided search results. The principles of MHP and MPP are generally reported to be obeyed.[5][6]

Table 2: Influence of Substituents on Calculated Properties (Illustrative Examples)

SubstituentSpeciesRelative Energy (E)Hardness (η)Polarizability (α)Chemical Potential (µ)Electrophilicity Index (ω)Reference
3,4-Di-ClReactant0.001.8928.53-4.435.20[8]
TS24.311.8129.08-4.375.27[8]
Intermediate-1.541.9628.11-4.475.10[8]
Product-1.702.0027.99-4.495.04[8]
2-ClReactant0.001.8328.16-4.335.12[8]
TS24.511.7628.69-4.275.18[8]
Intermediate-1.601.8927.75-4.375.04[8]
Product-1.781.9327.63-4.394.98[8]
2,4-Di-OCH3Reactant0.001.7631.02-3.764.02[8]
TS25.431.6931.54-3.704.04[8]
Intermediate-0.991.8230.62-3.803.96[8]
Product-1.131.8630.50-3.823.92[8]
4-OCH3Reactant0.001.7829.58-3.894.24[8]
TS25.101.7130.10-3.834.28[8]
Intermediate-1.131.8429.18-3.934.20[8]
Product-1.281.8829.06-3.954.15[8]

Energies are typically reported in kJ/mol or a similar unit, though not explicitly stated in the source for this table.

Experimental Protocols for Synthesis and Isomerization

The synthesis of 2'-hydroxychalcones and their subsequent isomerization to flavanones are well-established experimental procedures.

Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

A common method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate benzaldehyde in the presence of a base.[3]

Detailed Protocol:

  • Equimolar amounts of 2'-hydroxyacetophenone and the desired aromatic aldehyde are dissolved in ethanol in a round-bottomed flask.[3]

  • The mixture is stirred, and an aqueous solution of sodium hydroxide is added slowly.[3]

  • Stirring continues for 3-4 hours, during which a solid mass of the chalcone sodium salt typically forms.[3]

  • The reaction mixture is left to stand overnight at room temperature.[3]

  • The precipitate is filtered and washed.[3]

  • The solid is then treated with ice-cold water and acidified with hydrochloric acid (e.g., 10% solution) to precipitate the 2'-hydroxychalcone.[3]

  • The product is filtered, washed thoroughly with cold water, and can be recrystallized from ethanol.[3]

Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times.[9]

Isomerization of 2'-Hydroxychalcones to Flavanones

The cyclization of 2'-hydroxychalcones to flavanones can be achieved under various conditions, including acid and base catalysis.

Base-Catalyzed Isomerization Protocol:

  • The synthesized 2'-hydroxychalcone is dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.[2][3]

  • A base, such as sodium hydroxide, is added to the solution.[3]

  • The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).[2][3]

  • Kinetic data can be obtained by analyzing the concentration of the chalcone and flavanone at different time points and temperatures.[2][3]

Acid-Catalyzed Isomerization Protocol:

  • The 2'-hydroxychalcone is dissolved in a solvent like ethanol.[10]

  • A catalytic amount of an acid, such as methanesulfonic acid, is added.[10]

  • The reaction mixture is often refluxed, and the progress is monitored by Thin Layer Chromatography (TLC).[11]

Visualizing the Isomerization Pathways

Graphical representations of the reaction mechanisms and experimental workflows provide a clear and intuitive understanding of the processes involved.

G cluster_0 Base-Catalyzed Isomerization Chalcone 2'-Hydroxychalcone Phenoxide Phenoxide Ion (Intermediate) Chalcone->Phenoxide Deprotonation Base Base (e.g., OH-) Base->Chalcone Enolate Enolate Intermediate Phenoxide->Enolate Cyclization Cyclization Intramolecular Cyclization Flavanone Flavanone Enolate->Flavanone Tautomerization Protonation Protonation

Caption: Base-catalyzed isomerization of 2'-hydroxychalcone.

G cluster_1 Acid-Catalyzed Isomerization Chalcone 2'-Hydroxychalcone Protonated_Chalcone Protonated Chalcone Chalcone->Protonated_Chalcone Protonation of Carbonyl Oxygen Acid Acid (H+) Acid->Chalcone Cyclized_Intermediate Cyclized Intermediate Protonated_Chalcone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Flavanone Flavanone Cyclized_Intermediate->Flavanone Deprotonation (Tautomerization)

Caption: Acid-catalyzed isomerization of 2'-hydroxychalcone.

G cluster_workflow General Experimental Workflow Start Start Materials: 2'-hydroxyacetophenone & Benzaldehyde Condensation Claisen-Schmidt Condensation (Base, Solvent) Start->Condensation Chalcone_Product 2'-Hydroxychalcone Synthesis Condensation->Chalcone_Product Purification1 Purification (Filtration, Recrystallization) Chalcone_Product->Purification1 Isomerization Isomerization Reaction (Acid or Base Catalyst) Purification1->Isomerization Flavanone_Product Flavanone Synthesis Isomerization->Flavanone_Product Purification2 Purification & Analysis (Chromatography, Spectroscopy) Flavanone_Product->Purification2 End Pure Flavanone Purification2->End

Caption: General experimental workflow for flavanone synthesis.

Conclusion

The isomerization of 2'-hydroxychalcones to flavanones is a rich area of study where computational and experimental approaches converge to provide a detailed mechanistic understanding. DFT calculations offer valuable insights into the electronic factors governing this transformation, while kinetic and synthetic experiments provide the real-world data to validate and refine theoretical models. This guide provides a foundational understanding of the current state of research, offering both the theoretical background and practical protocols necessary for researchers to build upon this knowledge in the pursuit of novel flavonoid-based therapeutics.

References

A Historical Perspective on the Discovery of Chalcones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones represent a critical class of organic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone. These molecules are not only precursors in the biosynthesis of flavonoids and isoflavonoids in plants but also serve as a versatile scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1] This technical guide provides a historical perspective on the discovery of chalcones, detailing the seminal synthetic methodologies, presenting available quantitative data from early studies, and visualizing the foundational chemical processes. The name "chalcone" was first suggested by chemists St. von Kostanecki and J. Tambor, derived from the Greek word "chalcos," meaning bronze, a nod to the characteristic color of many of these compounds.

The Dawn of Chalcone Synthesis: The Claisen-Schmidt Condensation

The history of chalcones is intrinsically linked to the development of condensation reactions in organic chemistry. The first successful synthesis of the chalcone scaffold is credited to the independent work of German chemists Rainer Ludwig Claisen and J. Gustav Schmidt in the early 1880s.[2] Their pioneering experiments laid the groundwork for what is now known as the Claisen-Schmidt condensation, a reliable and widely used method for synthesizing chalcones.[2]

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone that possesses α-hydrogens.[2] This reaction is a type of mixed aldol condensation. The initial product is a β-hydroxy ketone, which readily undergoes dehydration to form the more stable α,β-unsaturated ketone, the characteristic core of the chalcone molecule.

Early Key Contributors
  • Rainer Ludwig Claisen and A. Claperède (1881): In their 1881 publication in Berichte der Deutschen Chemischen Gesellschaft, Claisen and Claperède described the condensation of ketones with aldehydes, laying a crucial foundation for chalcone synthesis.[2]

  • J. Gustav Schmidt (1881): In the same year, Schmidt independently published his findings on the reaction of acetone with aromatic aldehydes like benzaldehyde in the presence of an alkali, further elucidating the scope of this condensation.[2]

  • St. von Kostanecki and J. Tambor (late 19th century): These researchers were also instrumental in the early exploration of chalcone chemistry and are credited with coining the term "chalcone."[3][4] They were among the first to successfully prepare synthetic chalcones.[3]

Experimental Protocols: A Historical Reconstruction

While the precise experimental setups of the late 19th century differed from modern laboratories, the fundamental principles of the Claisen-Schmidt condensation remain the same. Below is a generalized experimental protocol for the synthesis of a simple chalcone, reconstructed from historical accounts and modern interpretations of the classic procedure.

Generalized Historical Protocol for the Synthesis of Benzalacetophenone (a simple chalcone)

Objective: To synthesize benzalacetophenone via the Claisen-Schmidt condensation of benzaldehyde and acetophenone.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethanol (as a solvent)

  • Sodium hydroxide (NaOH) solution (as a catalyst)

  • Water

  • Ice

Procedure:

  • Reactant Preparation: An equimolar amount of benzaldehyde and acetophenone were dissolved in ethanol in a flask.

  • Catalyst Addition: A dilute aqueous solution of sodium hydroxide was slowly added to the ethanolic solution of the reactants while stirring. The reaction is typically carried out at room temperature or with gentle warming.

  • Reaction and Precipitation: The mixture was stirred for several hours. As the reaction proceeds, the chalcone product, being less soluble in the aqueous ethanol mixture, precipitates out of the solution, often as a pale yellow solid.

  • Isolation: The precipitated solid was collected by filtration.

  • Purification: The crude product was washed with cold water to remove any remaining sodium hydroxide and unreacted starting materials. Further purification was achieved by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data from Early and Subsequent Studies

Historical records on reaction yields from the 19th century are not always as precise as modern standards. However, the Claisen-Schmidt condensation is known for its efficiency, with many modern adaptations reporting high to quantitative yields. The table below summarizes representative yields for the synthesis of various chalcone derivatives using this classic method, as reported in subsequent studies.

Reactant 1 (Aldehyde)Reactant 2 (Ketone)CatalystSolventYield (%)Reference
BenzaldehydeAcetophenoneNaOHEthanol/Water80-92(Modern adaptations)
Substituted BenzaldehydesAcetophenoneKOHEthanol50-95(Various sources)
BenzaldehydeSubstituted AcetophenonesNaOHMethanol60-90(Various sources)
BenzaldehydeAcetoneNaOHEthanol/Water72.2(Modern lab experiment)

Mandatory Visualizations

Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Condensation Reactants Aromatic Aldehyde + Ketone (with α-H) Enolate Enolate Formation (from Ketone) Reactants->Enolate Base Nucleophilic_Attack Nucleophilic Attack on Aldehyde Reactants->Nucleophilic_Attack Aldehyde Base Base Catalyst (e.g., NaOH, KOH) Enolate->Nucleophilic_Attack Intermediate β-Hydroxy Ketone (Aldol Adduct) Nucleophilic_Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Chalcone α,β-Unsaturated Ketone (Chalcone) Dehydration->Chalcone

Caption: Workflow of the Claisen-Schmidt condensation for chalcone synthesis.

Historical Timeline of Chalcone Discovery

Chalcone_Timeline node1880 1880-1881 Claisen and Schmidt Independent Publications node1899 Late 19th Century Kostanecki and Tambor Coin the term 'Chalcone' node1880->node1899 node1910 1910 First Isolation of Natural Chalcones node1899->node1910 node20th 20th Century Elucidation of Biosynthesis and Biological Activities node1910->node20th node21st 21st Century Chalcones as Privileged Scaffolds in Drug Discovery node20th->node21st

Caption: Key milestones in the history of chalcone discovery and research.

Conclusion

The discovery of chalcones and the development of their synthesis through the Claisen-Schmidt condensation marked a significant advancement in organic chemistry. The foundational work of Claisen, Schmidt, Kostanecki, and Tambor in the late 19th century paved the way for over a century of research into the chemical properties and diverse biological activities of these compounds. From their humble beginnings in early academic laboratories, chalcones have emerged as a "privileged scaffold" in modern medicinal chemistry, with ongoing research exploring their potential as therapeutic agents for a wide range of diseases. This historical perspective provides an essential context for contemporary researchers and drug development professionals working with this remarkable class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxychalcone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) represent a vital class of open-chain flavonoids, acting as key biosynthetic precursors to all natural flavonoids.[1] The 2-hydroxychalcone scaffold, in particular, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its natural and synthetic analogs. These activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[2][3][4] The presence of an α,β-unsaturated carbonyl system, combined with the strategic placement of a hydroxyl group on the A-ring and various substituents on both aromatic rings, allows for a wide range of pharmacological modulation.[2] This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and evaluation, and key mechanistic insights into the biological activities of this compound and its derivatives, serving as a critical resource for professionals in drug discovery and development.

Physicochemical Properties

The physicochemical characteristics of this compound analogs are fundamental to their absorption, distribution, metabolism, and excretion (ADME) profiles, directly influencing their bioavailability and therapeutic efficacy.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes.[2] For this compound derivatives, lipophilicity is heavily influenced by the nature and position of substituents on the aromatic rings. The lipophilicity values (as ClogP) for a selection of analogs have been calculated to illustrate these structural relationships.[2]

Compound IDSubstituentsClogP[2]
3c A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe4.38
3d A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-Cl4.71
3e A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-F4.13
3h A-Ring: 2'-OH, 5'-OMOM; B-Ring: 3,4-di-OH3.32
4a (Butein) A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH2.50
4b A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH2.50

OMOM: Methoxymethyl ether

Spectroscopic Properties

The extended π-conjugation in the chalcone scaffold gives rise to distinct spectroscopic properties. 2-hydroxychalcones typically exhibit strong absorption in the UV-visible range. A key feature is the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, which can lead to Excited State Intramolecular Proton Transfer (ESIPT) upon photoexcitation.[5][6] This process often results in a large Stokes' shift, a desirable property for fluorescent probes.[5]

CompoundSolventλabs (nm)[5][7]λem (nm)[5][7]Quantum Yield (Φfl)[5]
This compound Ethanol~451~586Low in liquid state
Analog 2 Toluene452550-
Analog 2 Dichloromethane461580-
Analog 3 **Dichloromethane448535~0.063

Analog 2: this compound with extended conjugation and a terminal dimethylamino group.[5] **Analog 3: Methoxy-substituted version of Analog 2, used as a model compound without ESIPT capability.[5]

The fluorescence properties can be highly sensitive to the environment, including solvent polarity and temperature. At low temperatures (77 K), molecular motion is restricted, which can reveal dual emissions from both the Intramolecular Charge Transfer (ICT) state and the ESIPT state.[5]

Synthesis and Experimental Protocols

The most prevalent and versatile method for synthesizing 2-hydroxychalcones is the Claisen-Schmidt condensation.[2][3] This reaction involves the base-catalyzed aldol condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.

General Synthesis Workflow

The overall process from starting materials to biologically active compounds follows a logical progression of synthesis, purification, characterization, and bio-evaluation.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A 2'-Hydroxyacetophenone Analog C Claisen-Schmidt Condensation (Base Catalyst, Solvent) A->C B Substituted Benzaldehyde B->C D Crude this compound C->D E Purification (Recrystallization/ Chromatography) D->E F Pure this compound E->F G Structural Analysis (NMR, MS, IR) F->G H Physicochemical Property Analysis (logP, pKa, etc.) F->H I In Vitro Bioassays (Antioxidant, Anti-inflammatory, Anticancer) F->I F->I J Data Analysis (IC50, % Inhibition) I->J

Caption: General experimental workflow for the synthesis and evaluation of 2-hydroxychalcones.

Experimental Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes a conventional method using a base catalyst in an alcohol solvent.[2]

  • Reactant Preparation: Dissolve an appropriately substituted 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1-1.2 equivalents) in ethanol.

  • Reaction Initiation: Cool the solution in an ice bath. Add an aqueous solution of a strong base (e.g., 20% KOH) dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl (e.g., 10%) until the pH is acidic.

  • Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Experimental Protocol 2: Mechanochemical Synthesis under Ball Mill Conditions

This protocol offers a greener, solvent-free alternative to the conventional method.[3]

  • Reactant Preparation: Place the substituted 2'-hydroxyacetophenone (1 equivalent), substituted benzaldehyde (1 equivalent), and solid KOH (2 equivalents) into a ball mill grinding jar.

  • Grinding: Perform a grinding cycle for 30 minutes.

  • Second Addition: Add a second equivalent of the benzaldehyde derivative to the mixture.

  • Second Grinding: Perform a second grinding cycle for 30 minutes.

  • Work-up: Dissolve the resulting powder in cold methanol and acidify with cold 1 M HCl to pH 3.

  • Isolation and Purification: Filter the yellow precipitate that forms, wash it, and analyze the purified product.

Experimental Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[2][9]

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 1.3 mg/mL) in methanol. Prepare various concentrations of the test chalcones (e.g., 100 to 600 µg/mL) in a suitable solvent.[9] Ascorbic acid is typically used as a positive control.

  • Reaction: To 3 mL of methanol, add 100 µL of the DPPH stock solution. Record the initial absorbance at 516 nm.[9] In separate tubes, add 1 mL of each test compound concentration to 3 mL of methanol, followed by 100 µL of the DPPH stock solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Measurement: Measure the absorbance of each solution at 516 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration required to scavenge 50% of the radicals) is then determined.[10]

Experimental Protocol 4: Soybean Lipoxygenase (LOX) Inhibition Assay (Anti-inflammatory)

This assay evaluates the inhibition of LOX, an enzyme involved in the inflammatory pathway.[2]

  • Enzyme and Substrate Preparation: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a substrate solution of linoleic acid.

  • Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the test chalcone for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

  • Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation: Determine the initial reaction rates for both the control (no inhibitor) and the samples with inhibitors. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Biological Activities and Structure-Activity Relationships (SAR)

The biological effects of 2-hydroxychalcones are intrinsically linked to their chemical structure.

Antioxidant Activity

Many 2-hydroxychalcones are potent antioxidants. Their activity is primarily attributed to their ability to scavenge free radicals. The structure-activity relationship suggests that the number and position of hydroxyl groups are crucial.[4] Specifically, a 3,4-dihydroxy substitution pattern on ring B is considered an optimal combination for high antioxidant activity.[4] The presence of a 2'-hydroxyl group on the A-ring is also a significant contributor.[4]

Compound IDSubstituentsDPPH Scavenging (%)[2]
3c A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe28.5
3d A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-Cl12.1
3e A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-F11.8
4a (Butein) A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH80.7
4b A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH82.4
Anti-inflammatory Activity

2-hydroxychalcones exert anti-inflammatory effects through multiple mechanisms. They can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[11] This is achieved by inhibiting the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][12] The underlying mechanism often involves the suppression of key transcription factors like NF-κB and AP-1.[11]

Compound IDSubstituentsLOX Inhibition IC50 (µM)[2]
3c A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe45
4a (Butein) A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH75
4b A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH70

The SAR for anti-inflammatory activity indicates that methoxy groups on the B-ring can be particularly effective.[11] For instance, 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone was found to be a highly potent inhibitor of iNOS expression.[4]

Anticancer Activity

The anticancer properties of 2-hydroxychalcones have been demonstrated in various cancer cell lines, including breast cancer and melanoma.[3][13] A primary mechanism of action is the inhibition of the NF-κB signaling pathway.[13][14] This inhibition leads to an accumulation of reactive oxygen species (ROS), endoplasmic reticulum stress, and ultimately, the induction of autophagy and apoptosis in cancer cells.[14][15]

CompoundCell LineActivityIC50[3][14]
2'-Hydroxychalcone MCF-7 (Breast Cancer)Cell Viability37.74 µM
2'-Hydroxychalcone CMT-1211 (Breast Cancer)Cell Viability34.26 µM
Compound 12 *IGR-39 (Melanoma)Cell Viability12 µM
Compound 15 **Plasmodium falciparum (3D7)Antimalarial3.21 µM
Compound 6 ***Leishmania donovaniAnti-leishmanial2.33 µM
Compound 11 ****Leishmania donovaniAnti-leishmanial2.82 µM

Compound 12: A 2'-hydroxychalcone analog.[3] ***Compound 15: A 2'-hydroxychalcone analog.[3] ****Compound 6: 5′-chloro-2′-hydroxy-3,4-dimethoxy-Chalcone.[3] *****Compound 11: A 2'-hydroxychalcone analog.[3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by 2-hydroxychalcones is crucial for rational drug design.

Anti-inflammatory Signaling Pathway

2-hydroxychalcones can interrupt the inflammatory cascade at multiple points. They suppress the activation of transcription factors like NF-κB, which are master regulators of the inflammatory response. This leads to the downregulation of pro-inflammatory enzymes and cytokines.

G stimulus Inflammatory Stimuli (e.g., LPS, TPA) nfkb NF-κB / AP-1 Activation stimulus->nfkb chalcone This compound Analogs chalcone->nfkb Inhibits inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 tnf TNF-α mRNA Expression nfkb->tnf no Nitric Oxide (NO) inos->no pge2 Prostaglandin E2 (PGE2) cox2->pge2 tnf_protein TNF-α Protein tnf->tnf_protein inflammation Inflammation no->inflammation pge2->inflammation tnf_protein->inflammation

Caption: Inhibition of pro-inflammatory mediators by this compound analogs via NF-κB suppression.

Anticancer Signaling Pathway (NF-κB Inhibition)

In cancer cells, the constitutive activation of the NF-κB pathway promotes survival and proliferation. 2'-Hydroxychalcone has been shown to inhibit this pathway, shifting the balance from cell survival towards programmed cell death (apoptosis) and autophagy.[13][14]

G hc 2'-Hydroxychalcone ros ↑ Intracellular ROS hc->ros erk_jnk ↑ p-ERK / p-JNK hc->erk_jnk nfkb_pathway p-IκB / p-NF-κBp65 hc->nfkb_pathway Inhibits ros->erk_jnk autophagy Autophagy erk_jnk->autophagy migration Cell Migration & Invasion nfkb_pathway->migration Promotes apoptosis Apoptosis (Caspase-3, PARP cleavage) autophagy->apoptosis Autophagy-dependent cell_death Cancer Cell Death apoptosis->cell_death

Caption: Anticancer mechanism of 2'-hydroxychalcone involving NF-κB inhibition and induction of apoptosis.

Conclusion

This compound and its analogs constitute a privileged scaffold in medicinal chemistry, possessing a remarkable array of biological activities. Their physicochemical properties, particularly lipophilicity and spectroscopic characteristics, are tunable through synthetic modification, allowing for the optimization of their drug-like properties. The Claisen-Schmidt condensation remains the cornerstone of their synthesis, with newer, greener methods enhancing efficiency and sustainability. Mechanistically, these compounds exert their potent antioxidant, anti-inflammatory, and anticancer effects by modulating key signaling pathways, most notably the NF-κB pathway. The comprehensive data and protocols presented in this guide underscore the immense therapeutic potential of 2-hydroxychalcones and provide a solid foundation for future research and development in this promising field.

References

Spectroscopic Characterization of Novel 2-Hydroxychalcone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel 2-hydroxychalcone derivatives. It includes detailed experimental protocols, a summary of key spectroscopic data, and visual representations of experimental workflows and relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and biological evaluation of this important class of compounds.

Introduction to 2-Hydroxychalcones

2-Hydroxychalcones are a subclass of chalcones, which are natural or synthetic compounds belonging to the flavonoid family.[1][2] They are characterized by an open-chain α,β-unsaturated ketone system connecting two aromatic rings, with a hydroxyl group at the 2'-position of one of the rings.[3] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[4][5][6] The biological activity of this compound derivatives is often linked to their ability to modulate various signaling pathways, such as the NF-κB and PI3K/AKT pathways.[6][7]

Accurate structural elucidation and characterization are crucial for understanding the structure-activity relationships of these derivatives and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of these compounds.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 2-hydroxychalcones is the Claisen-Schmidt condensation.[8]

General Procedure:

  • An equimolar amount of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol or isopropyl alcohol.[9]

  • A catalytic amount of a base, typically a 40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture.[1]

  • The reaction is stirred at room temperature or cooled to 0°C for a period of 4 to 24 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH of 3.[1]

  • The resulting precipitate, the this compound derivative, is collected by filtration, washed with water, and dried.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]

Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • Prepare a dilute solution of the this compound derivative in a UV-grade solvent, such as ethanol or methanol, at a concentration of approximately 1x10⁻⁴ M.[11]

  • Use the same solvent as a reference in a matched quartz cuvette.

  • Record the UV-Vis spectrum over a wavelength range of 200-500 nm using a double-beam UV-Vis spectrophotometer.[12]

  • The absorption maxima (λmax) corresponding to the π→π* and n→π* electronic transitions are recorded.[13]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent pellet.[11]

  • The FT-IR spectrum is recorded in the transmittance mode over a frequency range of 4000–400 cm⁻¹.[11]

  • The characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) are identified.

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure.

Protocol:

  • Dissolve the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[9]

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[9]

  • For ¹H NMR, the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J) are also determined.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).[3]

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[3]

Data Presentation: Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for this compound derivatives based on literature values.

Table 1: UV-Visible Spectroscopic Data

FeatureWavelength Range (nm)Assignment
Band I345 - 435π→π* transition (cinnamoyl group)
Band II220 - 280π→π* transition (benzoyl group)

Data compiled from multiple sources.[2]

Table 2: FT-IR Spectroscopic Data

Functional GroupWavenumber Range (cm⁻¹)
Hydroxyl (-OH)3200 - 3500
Carbonyl (C=O)1630 - 1670
Alkene (C=C)1580 - 1630
Aromatic (C=C)1450 - 1600

Data compiled from multiple sources.[11][14]

Table 3: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2'-OH10.4 - 13.2singlet-
H-α7.15 - 7.70doublet15.0 - 16.1 (trans)
H-β7.45 - 8.23doublet15.0 - 16.1 (trans)
Aromatic H6.8 - 8.0multiplet-

Data compiled from multiple sources.[2][3][5]

Table 4: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C=O187 - 194
C-α118 - 128
C-β140 - 148
Aromatic C115 - 165

Data compiled from multiple sources.[1][15]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis acetophenone 2'-Hydroxyacetophenone synthesis Claisen-Schmidt Condensation acetophenone->synthesis benzaldehyde Benzaldehyde benzaldehyde->synthesis crude Crude this compound synthesis->crude purification Recrystallization crude->purification product Pure this compound purification->product uv_vis UV-Vis product->uv_vis ftir FT-IR product->ftir nmr NMR (¹H & ¹³C) product->nmr ms Mass Spec product->ms

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Signaling Pathways

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway chalcone1 This compound nfkb NF-κB chalcone1->nfkb Inhibition pro_survival Pro-survival Genes nfkb->pro_survival Activation apoptosis Apoptosis pro_survival->apoptosis Inhibition chalcone2 This compound pi3k PI3K chalcone2->pi3k Modulation akt AKT pi3k->akt Activation gsk3b GSK3β akt->gsk3b Inhibition beta_catenin β-catenin gsk3b->beta_catenin Degradation Inhibition melanogenesis Melanogenesis beta_catenin->melanogenesis Activation

Caption: Modulation of NF-κB and PI3K/AKT signaling pathways by this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of novel this compound derivatives. The experimental protocols for synthesis and analysis, along with the summarized spectroscopic data, offer a practical resource for researchers in the field. The visualization of the experimental workflow and key signaling pathways further aids in understanding the broader context of this compound research. The continued application of these spectroscopic techniques will be instrumental in the discovery and development of new this compound derivatives with enhanced therapeutic potential.

References

Methodological & Application

Application Notes: 2-Hydroxychalcone Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of naturally occurring flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Among these, 2-hydroxychalcone and its derivatives are of significant interest due to their unique photophysical properties. These properties are governed by phenomena such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT), which often result in a large Stokes shift and environmentally sensitive fluorescence.

The core structure of this compound possesses a bidentate chelation site comprising the hydroxyl (-OH) and carbonyl (C=O) groups. This site can selectively bind with various metal ions, leading to significant and measurable changes in the molecule's photophysical properties. This interaction forms the basis of their application as "turn-on" or "turn-off" fluorescent probes, making them valuable tools for the selective and sensitive detection of metal ions in biological and environmental systems.

Signaling Pathway and Sensing Mechanism

The primary mechanism for metal ion detection by this compound probes is chelation-induced modulation of their fluorescent properties. Upon excitation with an appropriate wavelength of light, the probe molecule transitions to an excited state. In the absence of a target metal ion, the probe may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or vibrational relaxation, which provide non-radiative decay pathways.

Upon introduction of a target metal ion, the hydroxyl and carbonyl groups of the this compound act as a pincer, binding the ion. This chelation event rigidifies the molecular structure and can inhibit the non-radiative decay pathways. This often leads to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), providing a "turn-on" signal. Conversely, binding to certain paramagnetic metal ions (like Cu²⁺ or Fe³⁺) can lead to fluorescence quenching through energy or electron transfer, resulting in a "turn-off" signal.

Sensing_Mechanism cluster_0 Initial State cluster_1 Sensing Event Probe This compound Probe Excitation1 Light Excitation (λex) Metal Target Metal Ion Probe->Metal Binding LowF Low Fluorescence (Quenched State) Excitation1->LowF Non-radiative decay Complex Probe-Metal Ion Complex (Chelation) Excitation2 Light Excitation (λex) HighF High Fluorescence ('Turn-On' Signal) Excitation2->HighF Radiative decay (CHEF) Metal->Complex

Caption: General sensing mechanism of a this compound probe.

Applications in Metal Ion Detection

Various derivatives of this compound have been synthesized to act as selective and sensitive fluorescent probes for a range of metal ions. Structural modifications to the aromatic rings allow for the fine-tuning of selectivity and sensing properties.

Quantitative Data Summary

The table below summarizes the performance of several this compound-based probes for the detection of specific metal ions.

Probe DerivativeTarget IonDetection MechanismLimit of Detection (LOD)Stoichiometry (Probe:Ion)Solvent System
Chalcone-1,2,3-triazole (para-substituted)Cu²⁺Fluorescence Quenching1.17 µM1:1Not Specified
Chalcone-1,2,3-triazole (para-substituted)Co²⁺Fluorescence Quenching1.81 µM1:1Not Specified
4-Dimethylamino-2′,5′-dihydroxychalconeFe³⁺Fluorescence Quenching8.22 nMNot SpecifiedNot Specified
Bis-thiophene chalconeFe³⁺Fluorescence Quenching1.3 µMNot SpecifiedDMF:H₂O (9:1)
Chalcone-DPACu²⁺Fluorescence Quenching< 1 µM1:1Not Specified
(2-hydroxy-5-methylbenzylidene)picolinohydrazideAl³⁺Fluorescence Turn-On18.7 nMNot SpecifiedAcetonitrile
Naphthalimide-based Probe K1Al³⁺Fluorescence Turn-On0.32 µM1:1DMSO/H₂O (9:1)
Naphthalimide-based Probe K1Fe³⁺Fluorescence Turn-On0.27 µM1:1DMSO/H₂O (9:1)

Data compiled from references:

Experimental Protocols

Protocol 1: General Synthesis of a this compound Probe

This protocol describes a general method for synthesizing 2-hydroxychalcones via the Claisen-Schmidt condensation reaction.

Synthesis_Workflow cluster_synthesis Synthesis Protocol start Start: Prepare Reactants step1 Dissolve 2-hydroxy- acetophenone (1 eq.) and a substituted benzaldehyde (1 eq.) in a suitable solvent (e.g., Ethanol, IPA). start->step1 step2 Add a base catalyst (e.g., NaOH, KOH solution) dropwise to the stirred mixture at 0-25°C. step1->step2 step3 Stir the reaction mixture at room temperature or reflux overnight (e.g., 4-18 hours). Monitor reaction by TLC. step2->step3 step4 Cool the reaction mixture to room temperature and pour into ice-cold water. step3->step4 step5 Acidify the solution with dilute HCl to precipitate the crude product. step4->step5 step6 Filter the precipitate, wash with cold water, and dry under vacuum. step5->step6 step7 Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). step6->step7 end End: Characterize Product (NMR, MS, FTIR) step7->end

Caption: Workflow for the synthesis of this compound probes.

Materials:

  • 2-hydroxyacetophenone derivative

  • Substituted benzaldehyde derivative

  • Base catalyst (e.g., 40% aq. NaOH)

  • Solvent (e.g., Ethanol or Isopropyl Alcohol)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the 2-hydroxyacetophenone and the corresponding benzaldehyde in the chosen solvent.

  • Catalysis: Cool the flask in an ice bath and add the base catalyst dropwise while stirring. The solution will typically change color.

  • Reaction: Allow the reaction to stir. The optimal time and temperature (from 4 hours at 0°C to 18 hours at reflux) should be determined empirically and monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water with continuous stirring.

  • Acidification: Slowly add dilute HCl to the aqueous mixture until it becomes acidic (pH ~2), which will cause the chalcone product to precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove salts.

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol to obtain the pure this compound probe.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and FTIR.

Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines the steps for evaluating the sensing properties of a this compound probe using fluorescence spectroscopy.

Detection_Workflow cluster_detection Metal Ion Detection Protocol start Start: Prepare Solutions prep1 Prepare a stock solution of the chalcone probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, CH3CN, or buffered solution). start->prep1 prep2 Prepare stock solutions of various metal ion salts (e.g., 10 mM) in deionized water. start->prep2 titration Perform fluorescence titration: Add increasing aliquots of a specific metal ion stock solution to a fixed concentration of the probe solution. prep1->titration prep2->titration measure For each addition, record the fluorescence emission spectrum using a spectrofluorometer at the determined excitation wavelength. titration->measure analyze Analyze the spectral data: Plot fluorescence intensity vs. metal ion concentration. measure->analyze calculate Calculate key parameters: - Limit of Detection (LOD) - Binding Stoichiometry (Job's Plot) - Binding Constant analyze->calculate end End: Assess Selectivity & Sensitivity calculate->end

Caption: Workflow for fluorescence titration and metal detection.

Materials:

  • Purified this compound probe

  • High-purity salts of various metal ions (e.g., AlCl₃, CuCl₂, FeCl₃, CoCl₂, etc.)

  • Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, buffered aqueous solution)

  • Spectrofluorometer and quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the chalcone probe (e.g., 1 mM) in a suitable solvent.

    • Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water.

  • Fluorescence Titration:

    • Place a dilute solution of the probe (e.g., 10 µM) in a quartz cuvette.

    • Record its initial fluorescence emission spectrum at the optimal excitation wavelength.

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without metal ion) and k is the slope of the linear portion of the intensity vs. concentration plot.

    • Binding Stoichiometry: Perform a Job's plot analysis by varying the mole fraction of the metal ion while keeping the total concentration of probe and metal constant. The mole fraction at which the fluorescence change is maximal indicates the binding stoichiometry.

  • Selectivity Test: Repeat the titration experiment with a range of different metal ions to assess the probe's selectivity. Competitive experiments, where the probe is exposed to the target ion in the presence of other potentially interfering ions, should also be performed.

Application Notes and Protocols: Unraveling the Anticancer Mechanism of 2-Hydroxychalcone in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the anticancer mechanisms of 2-Hydroxychalcone and its derivatives in breast cancer cells. It includes a summary of cytotoxic activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Introduction

Chalcones, biosynthetic precursors of flavonoids, have garnered significant interest in oncology for their diverse biological activities. Among them, this compound (2'-HC) has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer models, including breast cancer.[1][2] Mechanistic studies reveal that this compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing autophagy and apoptosis.[1][2] This is achieved by inhibiting the pro-survival NF-κB signaling pathway, which is often dysregulated in cancer.[1][2] The process is also associated with the excessive intracellular accumulation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and the activation of the JNK/MAPK signaling cascade.[1][2] Certain synthetic derivatives have also been shown to trigger the unfolded protein response (UPR), leading to apoptosis.[3]

Data Presentation: Cytotoxicity of this compound and Derivatives

The cytotoxic potential of this compound and its related compounds has been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 Value (µM)DurationCitation
2'-Hydroxychalcone MCF-737.74 ± 1.4224 h[4]
2'-Hydroxychalcone CMT-121134.26 ± 2.2024 h[4]
This compound MDA-MB-2314.624 h[5]
Chalcone MDA-MB-23118.124 h[5]
Xanthohumol MDA-MB-2316.724 h[5]
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-742.19 µg/mLNot Specified[6]

Signaling Pathway and Experimental Workflow

To better understand the mechanisms and experimental approaches, the following diagrams illustrate the key signaling cascade affected by this compound and a general workflow for its investigation.

G cluster_0 Cellular Response to this compound HC This compound ROS ↑ Reactive Oxygen Species (ROS) HC->ROS NFkB ↓ NF-κB Pathway Inhibition HC->NFkB ERS ↑ Endoplasmic Reticulum Stress (ERS) ROS->ERS JNK ↑ JNK/MAPK Activation ROS->JNK Autophagy Autophagy ERS->Autophagy JNK->Autophagy Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis inhibition of survival Autophagy->Apoptosis autophagy-dependent apoptosis

Caption: Signaling pathway of this compound in breast cancer cells.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treat Treat with this compound (Varying Concentrations & Times) start->treat via Cell Viability (MTT / CCK-8 Assay) treat->via apop Apoptosis (Annexin V / PI Staining) treat->apop cycle Cell Cycle (Flow Cytometry) treat->cycle prot Protein Expression (Western Blot) treat->prot ic50 Determine IC50 via->ic50 apoptosis_quant Quantify Apoptotic Cells apop->apoptosis_quant cycle_dist Analyze Cell Cycle Distribution cycle->cycle_dist protein_quant Quantify Protein Levels (e.g., Bcl-2, LC-3) prot->protein_quant end Mechanism Elucidation ic50->end apoptosis_quant->end cycle_dist->end protein_quant->end

Caption: General workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and murine breast cancer line CMT-1211 are commonly used.[4][5]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).

    • Allow cells to attach and reach 50-60% confluency.[4]

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µM).[4] A vehicle control (DMSO) should always be included.

    • Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 24, 48, or 72 hours).[4]

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Procedure:

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[4]

    • Treat cells with various concentrations of this compound for 24 hours.[4]

    • After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 1-4 hours at 37°C.

    • For MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

  • Key Proteins to Analyze:

    • Apoptosis: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), Cleaved Caspase-3, PARP.[5]

    • Autophagy: LC-3, p62.[4]

    • Signaling: p-JNK, NF-κB.[4]

    • Loading Control: β-actin or GAPDH.

  • Procedure:

    • Treat cells in 6-well plates as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using software like ImageJ, normalizing to the loading control.

References

Application Notes and Protocols: 2-Hydroxychalcone-Induced Apoptosis in HCT116 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the induction of apoptosis in HCT116 human colon cancer cells by 2-hydroxychalcone and its derivatives. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Chalcones, a class of natural and synthetic compounds, have garnered significant interest in cancer research due to their diverse pharmacological activities, including potent anticancer properties. 2-Hydroxychalcones, a specific subgroup of chalcones, have demonstrated the ability to induce apoptosis in various cancer cell lines. This document focuses on the effects of this compound derivatives on the HCT116 human colorectal carcinoma cell line, a widely used model for studying colon cancer. The information presented herein is intended to guide researchers in studying the pro-apoptotic effects of these compounds.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the effects of various 2'-hydroxychalcone derivatives on HCT116 cells.

Table 1: Cytotoxicity of 2'-Hydroxychalcone Derivatives in HCT116 Cells

CompoundIC50 Value (µM)Treatment Duration (hours)
2'-hydroxy-4-methyl chalcone (C1)37.0748
2'-hydroxy-4-hydroxy chalcone (C2)<20048
2'-hydroxy-4-carboxy chalcone (C3)<20048

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Apoptosis Induction in HCT116 Cells by 2'-Hydroxychalcone Derivatives (48-hour treatment)

CompoundMethod% Apoptotic Cells
ControlAO/EB Staining-
5-Fluorouracil (5-FU)AO/EB Staining45 ± 0.87
2'-hydroxy-4-methyl chalcone (C1)AO/EB Staining42.4 ± 2.25
2'-hydroxy-4-hydroxy chalcone (C2)AO/EB Staining40 ± 2.5
2'-hydroxy-4-carboxy chalcone (C3)AO/EB Staining38.7 ± 0.94
ControlAnnexin V Staining6.10
5-Fluorouracil (5-FU)Annexin V Staining38.08
2'-hydroxy-4-methyl chalcone (C1)Annexin V Staining37.70
2'-hydroxy-4-hydroxy chalcone (C2)Annexin V Staining36.60
2'-hydroxy-4-carboxy chalcone (C3)Annexin V Staining31.80

AO/EB: Acridine Orange/Ethidium Bromide.

Table 3: Effect of 2'-Hydroxychalcone Derivatives on HCT116 Cell Cycle Distribution (48-hour treatment)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Normal Control72.59.518.2
2'-hydroxy-4-methyl chalcone (C1)--25
2'-hydroxy-4-hydroxy chalcone (C2)--19.5
2'-hydroxy-4-carboxy chalcone (C3)-12-

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of this compound on HCT116 cells.

experimental_workflow Experimental Workflow for Apoptosis Studies cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HCT116 HCT116 Cell Culture Treatment Treat with this compound (various concentrations and time points) HCT116->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot DataAnalysis Quantitative Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->DataAnalysis AnnexinV->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: A typical workflow for studying this compound-induced apoptosis in HCT116 cells.

Signaling Pathway

This compound derivatives induce apoptosis in HCT116 cells through a multifaceted mechanism that can involve the inhibition of histone deacetylases (HDACs) and the induction of the intrinsic (mitochondrial) apoptotic pathway. The generation of reactive oxygen species (ROS) appears to be a key upstream event.

signaling_pathway This compound Induced Apoptosis Pathway in HCT116 Cells cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Chalcone This compound HDAC HDAC Inhibition Chalcone->HDAC ROS ROS Generation Chalcone->ROS Bax Bax (pro-apoptotic) Upregulation HDAC->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Downregulation ROS->Bcl2 downregulates ROS->Bax activates Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito inhibits Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in HCT116 cells.

Experimental Protocols

Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HCT116 cells

  • 96-well culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • 6-well culture plates

  • Complete culture medium

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Incubate for 24 hours, then treat the cells with the desired concentrations of the this compound derivative for the specified time.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, gently trypsinize and collect them.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • HCT116 cells

  • 6-well culture plates

  • Complete culture medium

  • This compound derivative

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat HCT116 cells as described in the apoptosis detection protocol.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Unveiling the Anti-inflammatory Potential of 2'-Hydroxychalcone in Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the anti-inflammatory activity of 2'-Hydroxychalcone and its derivatives in RAW 264.7 macrophages. This document provides a synthesis of key findings, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, serving as a valuable resource for investigating novel anti-inflammatory agents.

Abstract

Chalcones, a class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological properties. Among them, 2'-Hydroxychalcone and its substituted derivatives have demonstrated notable anti-inflammatory effects. This report focuses on their activity in the RAW 264.7 macrophage cell line, a widely used model for studying inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), these compounds have been shown to effectively suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The primary mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Summary: Inhibitory Effects of 2'-Hydroxychalcone Derivatives

The following tables summarize the quantitative data on the inhibitory effects of various 2'-Hydroxychalcone derivatives on the production of key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)NO Inhibition (%)Reference
2'-hydroxy-4',6'-dimethoxychalcone20~83.95[1]
2'-hydroxy-3',4'-dimethoxychalcone20~79.75[1]
2'-hydroxy-3,4'-dimethoxychalcone20~33.00[1]
2'-hydroxy-4,4'-dimethoxychalcone20~23.10[1]
2'-methoxy-3,4-dichlorochalcone7.1 (IC50)50[2]
2'-hydroxy-3-bromo-6'-methoxychalcone7.8 (IC50)50[3]
2'-hydroxy-4',6'-dimethoxychalcone9.6 (IC50)50[2]

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators

CompoundConcentration (µM)TargetInhibitionReference
2',4-dihydroxy-3',4',6'-trimethoxychalconeDose-dependentTNF-α, IL-1β, IL-6Significant attenuation[4]
Rugchalcone Derivative 4 (RD4)20IL-1βSignificant decrease[5]
Rugchalcone Derivative 4 (RD4)20IL-6Significant decrease[5]
Rugchalcone Derivative 4 (RD4)20TNF-αSignificant decrease[5]
2'-hydroxy-4',6'-dimethoxychalconeNot specifiedPGE2, Inflammatory CytokinesSignificant mitigation[6]

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing the anti-inflammatory activity of 2'-Hydroxychalcone and the key signaling pathways it modulates.

G cluster_0 Cell Culture & Treatment cluster_1 Analysis of Inflammatory Response raw_cells RAW 264.7 Macrophages seed_plate Seed cells in plates raw_cells->seed_plate pre_treat Pre-treat with 2'-Hydroxychalcone seed_plate->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant lyse_cells Lyse Cells lps_stim->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (Cytokines) collect_supernatant->elisa_assay western_blot Western Blot (Proteins) lyse_cells->western_blot

Caption: General experimental workflow for studying the anti-inflammatory effects of 2'-Hydroxychalcone in RAW 264.7 macrophages.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (p38, JNK, ERK) MyD88->MAPKs IKK IKK MyD88->IKK AP1 AP-1 MAPKs->AP1 Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Inflammatory_Genes Chalcone 2'-Hydroxychalcone Chalcone->MAPKs Chalcone->IKK

Caption: Simplified signaling pathways (NF-κB and MAPK) modulated by 2'-Hydroxychalcone in LPS-stimulated macrophages.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the anti-inflammatory activity of 2'-Hydroxychalcone in RAW 264.7 macrophages.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well or 10 cm dishes for Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 2'-Hydroxychalcone (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate overnight.[7]

  • Treatment: Treat the cells with various concentrations of 2'-Hydroxychalcone for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After cell treatment, collect 100 µL of the culture supernatant from each well.

  • Griess Reagent: The Griess reagent is typically a two-part solution:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.[2]

  • Reaction: Add 100 µL of the Griess reagent to the 100 µL of supernatant in a 96-well plate.[2]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8]

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, eBioscience, etc.). The general steps are as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key inflammatory mediators (iNOS, COX-2) and components of signaling pathways (phosphorylated and total forms of p65, IκBα, p38, JNK, ERK).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.) overnight at 4°C. Antibody dilutions should be optimized, but typical starting dilutions range from 1:500 to 1:2000.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.

Conclusion

The information and protocols provided herein offer a robust framework for the investigation of 2'-Hydroxychalcone and its derivatives as potential anti-inflammatory therapeutics. The consistent findings across multiple studies underscore the promise of this class of compounds in modulating key inflammatory pathways. These application notes are intended to facilitate further research and development in this exciting area of pharmacology.

References

Application Note: Evaluating the Antioxidant Capacity of 2-Hydroxychalcone using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chalcones, belonging to the flavonoid family, are aromatic ketones known for a wide range of biological activities.[1] Specifically, 2-Hydroxychalcone and its derivatives are of significant interest in drug development for their potential therapeutic properties, including antioxidant effects.[2][3] Antioxidants play a crucial role in mitigating oxidative stress, a condition linked to numerous diseases, by neutralizing harmful free radicals.[1][4]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the antioxidant or radical scavenging activity of various compounds.[5][6] This application note provides a detailed protocol for evaluating the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][7] DPPH is a stable free radical that does not dimerize, owing to the delocalization of the spare electron across the molecule.[8] This delocalization results in a deep violet color in solution, with a characteristic strong absorption maximum around 517 nm.[4][5]

When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical, reducing it to the corresponding pale yellow hydrazine (DPPH-H).[8][9] This reduction leads to a stoichiometric decrease in the absorbance of the DPPH solution. The degree of discoloration, measured by the change in absorbance, is directly proportional to the radical-scavenging activity of the antioxidant.[10] The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[5][11]

Caption: Mechanism of DPPH radical reduction by an antioxidant.

Experimental Protocol

This protocol details the steps for determining the antioxidant activity of this compound. Ascorbic acid is used as a standard for comparison.

Materials and Equipment
  • Chemicals:

    • This compound (Test Compound)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Ascorbic Acid (Standard Antioxidant)

    • Methanol or Ethanol (Spectrophotometric Grade)

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate Reader

    • Analytical Balance

    • Vortex Mixer

    • Calibrated Micropipettes

    • Volumetric Flasks

    • 96-well microplates or quartz cuvettes

    • Aluminum foil

Procedure

1. Preparation of Stock Solutions:

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle or a flask wrapped in aluminum foil and keep it at 4°C. This solution should be prepared fresh.[6]

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Ascorbic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol. Prepare this solution fresh as it is prone to degradation.

2. Preparation of Working Solutions (Serial Dilutions):

  • From the 1 mg/mL stock solution of this compound, prepare a series of dilutions in methanol to obtain final concentrations such as 10, 25, 50, 100, and 200 µg/mL.

  • Similarly, prepare a series of dilutions for ascorbic acid to be used as a positive control, typically in a lower concentration range (e.g., 1, 2.5, 5, 10, 20 µg/mL).

3. Assay Protocol (Microplate Method):

  • Pipette 100 µL of each concentration of the this compound dilutions into separate wells of a 96-well plate.

  • Pipette 100 µL of each ascorbic acid dilution into separate wells.

  • Control: Prepare a control by mixing 100 µL of methanol with 100 µL of the DPPH working solution. This represents 0% scavenging.[12]

  • Blank: Prepare a blank for each sample concentration by adding 100 µL of the sample dilution to 100 µL of methanol (without DPPH) to correct for any absorbance from the sample itself.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells containing the samples and the standard.

  • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[13]

4. Spectrophotometric Measurement:

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[14]

G prep_stock 1. Prepare Stock Solutions (DPPH, this compound, Standard) prep_serial 2. Create Serial Dilutions (Test Compound & Standard) prep_stock->prep_serial plate_setup 3. Plate Setup (96-well) - Add 100µL of each dilution - Prepare Controls & Blanks prep_serial->plate_setup add_dpph 4. Add 100µL DPPH Solution to all sample/standard wells plate_setup->add_dpph incubate 5. Incubate in Dark (30 minutes at Room Temp) add_dpph->incubate measure_abs 6. Measure Absorbance at 517 nm incubate->measure_abs calculate 7. Calculate % Inhibition and determine IC50 Value measure_abs->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.
Data Analysis and Presentation

1. Calculation of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[12][15]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100

Where:

  • Acontrol is the absorbance of the control reaction (DPPH solution and solvent).

  • Asample is the absorbance of the test sample (DPPH solution + this compound or standard).

2. Determination of IC50: The IC50 value, which is the concentration of the sample that inhibits 50% of the DPPH radicals, is determined by plotting a graph of scavenging percentage against the concentration of the sample.[16] The value can be calculated from the linear regression equation of the graph, where y = 50.[11][17] A lower IC50 value indicates a higher antioxidant capacity.[5]

Table 1: Hypothetical Raw Data for this compound (Absorbance of Control (Acontrol) = 0.950)

Concentration (µg/mL)Sample Absorbance (Asample)Corrected Absorbance (Asample - Ablank)% Inhibition
100.8150.81214.53%
250.6500.64532.11%
500.4850.47849.68%
1000.2600.25073.68%
2000.1250.11288.21%

Table 2: Summary of Antioxidant Activity

CompoundIC50 Value (µg/mL)
This compound50.3
Ascorbic Acid (Standard)8.2

The results indicate that while this compound demonstrates significant antioxidant activity, the standard antioxidant, ascorbic acid, is more potent under the tested conditions. Studies have shown that the presence and position of hydroxyl groups on the chalcone rings are crucial for their antioxidant activity.[2][18]

Conclusion

The DPPH assay is a reliable and efficient method for determining the free radical scavenging ability of this compound. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for screening and characterizing the antioxidant potential of chalcone derivatives and other novel compounds. For a more complete antioxidant profile, results from the DPPH assay should be complemented with other methods like ABTS, FRAP, or ORAC assays.[4][14]

References

Application Notes and Protocols: 2-Hydroxychalcone as a Potential Inhibitor of Soybean Lipoxygenase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2'-hydroxychalcones are a class of naturally occurring compounds belonging to the flavonoid family, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These compounds, characterized by an open-chain flavonoid structure, have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This document focuses on the application of 2'-hydroxychalcones as potential inhibitors of soybean lipoxygenase (LOX), an enzyme that serves as a valuable model for studying the effects of inhibitors on mammalian lipoxygenases involved in inflammatory pathways.

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid, to produce lipid hydroperoxides.[4] These products are precursors to signaling molecules like jasmonates in plants and leukotrienes in mammals, which play crucial roles in inflammatory responses.[5][6] Therefore, the inhibition of lipoxygenase activity is a key target for the development of novel anti-inflammatory agents. This document provides a summary of the inhibitory effects of various 2'-hydroxychalcone derivatives on soybean lipoxygenase, detailed experimental protocols for assessing this inhibition, and diagrams illustrating the relevant pathways and workflows.

Data Presentation

The inhibitory potential of several 2'-hydroxychalcone derivatives against soybean lipoxygenase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for selected 2'-hydroxychalcone derivatives from various studies.

Compound IDSubstituents on Ring ASubstituents on Ring BIC50 (µM)Reference
Chalcone 3cMethoxymethyleneThree methoxy groups45[1][2]
Chalcone 4b-Two hydroxyl groups70[1][2]
Compound 2a--9.07[3]
Compound 4b--25.86[3]
(E)-2-O-farnesyl chalcone--5.7[6]
3-O-geranyl chalcone--11.8[6]

Mechanism of Inhibition

Molecular docking and dynamics simulation studies have provided insights into the mechanism by which 2'-hydroxychalcones inhibit soybean lipoxygenase. These compounds are suggested to act as allosteric inhibitors.[1] The binding of these chalcones to the enzyme is characterized by specific hydrogen bond interactions. For instance, the hydroxyl and carbonyl groups of the aromatic ring A of the chalcone can form hydrogen bonds with key amino acid residues such as Asp768 and Asn128 of the LOX enzyme.[1][2] Furthermore, substituents on ring B can also contribute to the binding affinity through interactions with other residues like Trp130 and Gly247.[1][2]

Experimental Protocols

Soybean Lipoxygenase Inhibition Assay

This protocol outlines the spectrophotometric method to determine the inhibitory activity of 2'-hydroxychalcone derivatives against soybean lipoxygenase. The assay is based on monitoring the formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate from linoleic acid, which results in an increase in absorbance at 234 nm.[7]

Materials:

  • Soybean Lipoxygenase (LOX, Type I-B, from Glycine max)

  • Linoleic acid (sodium salt)

  • 2'-Hydroxychalcone derivatives (test compounds)

  • Sodium phosphate buffer (0.1 M, pH 8.0 or 0.2 M Borate buffer, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in sodium phosphate buffer (e.g., 10,000 U/mL) and keep it on ice. Dilute the stock solution with the buffer to the desired working concentration (e.g., 165 U/mL or 400 U/mL) just before use.[7][8]

    • Substrate Solution: Prepare a stock solution of sodium linoleate. For example, a 0.32 mM solution can be prepared by dissolving the appropriate amount in the buffer.[7] Alternatively, for a 250 µM solution, mix 10 µL of linoleic acid with 30 µL of ethanol, then add 120 mL of borate buffer.[8]

    • Test Compound Solutions: Dissolve the 2'-hydroxychalcone derivatives in DMSO to prepare stock solutions of various concentrations.

  • Assay Protocol:

    • Set the spectrophotometer to measure absorbance at 234 nm.

    • In a quartz cuvette, combine the sodium phosphate buffer, the enzyme solution, and 10 µL of the test compound solution at different concentrations.[7]

    • Incubate the mixture at 25°C for 10 minutes.[7]

    • To initiate the enzymatic reaction, add the sodium linoleate substrate solution to the cuvette.[7]

    • Immediately start monitoring the change in absorbance at 234 nm for a defined period (e.g., 5 minutes).[8]

    • Negative Control: Prepare a reaction mixture by replacing the test compound solution with an equivalent volume of DMSO.

    • All reactions should be performed in triplicate.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the reaction with the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies can be performed by varying the concentrations of both the substrate (linoleic acid) and the inhibitor (2'-hydroxychalcone).

Procedure:

  • Follow the general procedure for the lipoxygenase inhibition assay described above.

  • Perform the assay with several fixed concentrations of the 2'-hydroxychalcone inhibitor.

  • For each inhibitor concentration, vary the concentration of the linoleic acid substrate.

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentrations.

  • Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or Michaelis-Menten kinetics to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.[9] The pattern of changes in these parameters will reveal the type of inhibition.

Mandatory Visualizations

Signaling Pathway

Lipoxygenase_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Soybean Lipoxygenase (LOX) PUFA->LOX Substrate HP Lipid Hydroperoxides (e.g., 13-HPOD) LOX->HP Catalysis Downstream Downstream Products (Jasmonates, etc.) HP->Downstream Response Plant Defense/ Wound Response Downstream->Response Inhibitor 2-Hydroxychalcone Inhibitor->LOX Inhibition

Caption: The soybean lipoxygenase pathway and the inhibitory action of this compound.

Experimental Workflow

LOX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare LOX Solution Mix Mix Buffer, LOX, and Inhibitor Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution (Linoleic Acid) Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Solutions (this compound) Prep_Inhibitor->Mix Incubate Incubate at 25°C for 10 min Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 234 nm Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: Workflow for the soybean lipoxygenase inhibition assay.

References

Application Notes and Protocols: In Vivo Anticancer Efficacy of 2-Hydroxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo anticancer efficacy of 2-hydroxychalcone derivatives in various animal models, along with detailed protocols for key experiments. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this class of compounds.

I. Summary of In Vivo Anticancer Efficacy

This compound derivatives have demonstrated significant anticancer effects in a variety of preclinical animal models. These compounds have been shown to inhibit tumor growth, induce apoptosis and autophagy, and modulate key signaling pathways involved in cancer progression. The following tables summarize the quantitative data from representative studies.

Table 1: In Vivo Efficacy of 2'-Hydroxychalcone Derivatives in a Colon Cancer Model[1][2]
CompoundAnimal ModelCarcinogenDosageKey Findings
C1, C2, C3 Wistar rats1,2-dimethyl hydrazine (DMH)100 mg/kgSignificant reduction in aberrant crypt foci formation and adenocarcinoma count. Significant (p<0.05) reduction in TNF-α levels compared to DMH control.

C1, C2, and C3 are synthesized 2'-hydroxychalcone derivatives.

Table 2: In Vivo Efficacy of 2'-Hydroxychalcone in a Breast Cancer Model[3][4][5]
CompoundAnimal ModelCell Line (Xenograft)DosageKey Findings
2'-Hydroxychalcone CMT-1211 xenograft mouse modelCMT-121120-60 mg/kg (intraperitoneal injection)Suppressed tumor growth and metastasis in vivo.[1][2]
Table 3: In Vivo Efficacy of a 2-Hydroxy Substituted Chalcone in a Mammary Tumor Model[7]
CompoundAnimal ModelCarcinogenDosagesKey Findings
C6 Rats1-methyl nitrosourea (MNU)12.5, 25, and 50 mg/kgSignificant decrease in tumor diameter compared to the untreated group. Histological analysis showed fewer signs of hyperplasia.

C6 is a synthesized 2-hydroxy substituted chalcone.

II. Key Signaling Pathways

The anticancer effects of this compound derivatives are attributed to their ability to modulate multiple signaling pathways. A key mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[3][4] Additionally, these compounds have been shown to induce apoptosis and autophagy, leading to cancer cell death.[3][4][1] In some cases, the mechanism involves the inhibition of histone deacetylase (HDAC), an enzyme often dysregulated in cancer.[5][6]

signaling_pathway hydroxychalcone This compound Derivatives ros Intracellular ROS Accumulation hydroxychalcone->ros er_stress Endoplasmic Reticulum Stress hydroxychalcone->er_stress jnk_mapk JNK/MAPK Activation hydroxychalcone->jnk_mapk nfkb NF-κB Pathway Inhibition hydroxychalcone->nfkb hdac HDAC Inhibition hydroxychalcone->hdac ros->nfkb er_stress->nfkb jnk_mapk->nfkb autophagy Autophagy nfkb->autophagy apoptosis Apoptosis nfkb->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M) hdac->cell_cycle_arrest autophagy->apoptosis tumor_growth Tumor Growth Inhibition apoptosis->tumor_growth cell_cycle_arrest->tumor_growth

Caption: Signaling pathways modulated by this compound derivatives.

III. Experimental Protocols

This section provides detailed protocols for in vivo studies based on the cited literature.

Protocol 1: DMH-Induced Colorectal Carcinoma in Wistar Rats[1][2]

Objective: To evaluate the in vivo anticancer efficacy of 2'-hydroxychalcone derivatives against chemically-induced colon cancer.

Materials:

  • Male Wistar rats

  • 1,2-dimethyl hydrazine (DMH)

  • 2'-hydroxychalcone derivatives (C1, C2, C3)

  • Vehicle for drug administration

  • Standard laboratory animal diet

  • Animal housing with controlled temperature (23 ± 2 °C) and 12-hour light/dark cycle

Experimental Workflow:

dmh_workflow acclimatization Acclimatization of Wistar Rats dmh_induction Induction of Colorectal Carcinoma with DMH acclimatization->dmh_induction grouping Grouping of Animals dmh_induction->grouping treatment Treatment with 2'-Hydroxychalcone Derivatives (100 mg/kg) grouping->treatment monitoring Monitoring and Sacrifice treatment->monitoring analysis Analysis of Aberrant Crypt Foci, Adenocarcinoma, and TNF-α levels monitoring->analysis

Caption: Workflow for DMH-induced colon cancer study.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats to the experimental room conditions (23 ± 2 °C, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide standard pellet diet and water ad libitum.

  • Induction of Carcinoma: Induce colorectal carcinoma by administering 1,2-dimethyl hydrazine (DMH) at the appropriate dose and schedule as established in validated protocols.

  • Grouping: Divide the animals into the following groups:

    • Group 1: Normal control (no DMH, no treatment)

    • Group 2: DMH control (DMH-induced, vehicle treatment)

    • Group 3: DMH + 2'-hydroxychalcone derivative C1 (100 mg/kg)

    • Group 4: DMH + 2'-hydroxychalcone derivative C2 (100 mg/kg)

    • Group 5: DMH + 2'-hydroxychalcone derivative C3 (100 mg/kg)

  • Treatment: Begin treatment with the 2'-hydroxychalcone derivatives after the DMH induction period. Administer the compounds at a dose of 100 mg/kg via the appropriate route (e.g., oral gavage) for the specified duration.

  • Monitoring and Sacrifice: Monitor the animals regularly for signs of toxicity and tumor development. At the end of the treatment period, sacrifice the animals humanely.

  • Analysis:

    • Carefully dissect the colon and count the number of aberrant crypt foci (ACF) and adenocarcinomas.

    • Collect tissue samples for histological analysis.

    • Measure the levels of inflammatory markers such as TNF-α in serum or tissue homogenates.

Protocol 2: Breast Cancer Xenograft Mouse Model[5]

Objective: To assess the antitumor effect of 2'-hydroxychalcone in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • CMT-1211 breast cancer cells

  • 2'-Hydroxychalcone

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Matrigel (optional)

  • Calipers for tumor measurement

Experimental Workflow:

xenograft_workflow cell_culture Culture CMT-1211 Breast Cancer Cells implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth grouping Randomize Mice into Treatment Groups tumor_growth->grouping treatment Administer 2'-Hydroxychalcone (20-60 mg/kg, i.p.) grouping->treatment measurement Measure Tumor Volume Regularly treatment->measurement endpoint Endpoint: Sacrifice and Tumor/Organ Analysis measurement->endpoint

Caption: Workflow for breast cancer xenograft study.

Procedure:

  • Cell Culture: Culture CMT-1211 breast cancer cells under standard conditions.

  • Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS or with Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomly divide the mice into treatment and control groups (n=5 per group).

  • Treatment: Administer 2'-hydroxychalcone intraperitoneally at doses of 20, 40, and 60 mg/kg every two days for three weeks. The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, sacrifice the mice. Excise the tumors and weigh them. Organs can also be collected to assess for toxicity and metastasis.

IV. Conclusion

The presented data and protocols highlight the potential of this compound derivatives as anticancer agents. These compounds have demonstrated efficacy in various in vivo models, primarily through the induction of apoptosis and autophagy, and the inhibition of key pro-survival signaling pathways. The provided protocols offer a framework for the preclinical evaluation of novel this compound analogs. Further research is warranted to optimize their therapeutic potential and to investigate their safety and efficacy in more advanced preclinical models.

References

Application of 2-Hydroxychalcone in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxychalcone, a derivative of the chalcone scaffold, has emerged as a promising photosensitizer for photodynamic therapy (PDT). This application note details its use, particularly in the context of antimicrobial applications, supported by quantitative data, experimental protocols, and mechanistic insights. While this compound and its derivatives have also demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of signaling pathways like NF-κB, their application as photosensitizers in anticancer PDT is a developing area of research.[1][2][3] This document will focus on the well-documented antifungal photodynamic activity of this compound.

Photodynamic therapy is a non-invasive therapeutic strategy that involves the activation of a photosensitizing agent with light of a specific wavelength. In the presence of oxygen, this activation leads to the generation of reactive oxygen species (ROS), which are highly cytotoxic and can induce cell death in the target pathogens or diseased cells.[4][5][6] this compound has shown significant potential in this area, particularly against dermatophyte biofilms.[7][8]

Mechanism of Action

The photodynamic efficacy of this compound is primarily attributed to its ability to generate ROS upon photoexcitation.[7][8] The proposed mechanism involves the following key steps:

  • Photoexcitation: Upon irradiation with light of an appropriate wavelength (e.g., blue LED), the this compound molecule absorbs photons and transitions from its ground state to an excited singlet state.

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.

  • Energy and Electron Transfer: The excited triplet state of this compound can interact with molecular oxygen through two main pathways:

    • Type II Reaction: Transfer of energy to ground-state triplet oxygen to generate highly reactive singlet oxygen (¹O₂).

    • Type I Reaction: Transfer of an electron to molecular oxygen to produce superoxide anion (O₂⁻), which can further lead to the formation of other ROS such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).

  • Cellular Damage and Death: The generated ROS are highly reactive and can cause oxidative damage to various cellular components of the target organism, including lipids, proteins, and nucleic acids.[4][5][6] In fungi, this leads to cell wall collapse, membrane damage, and ultimately, cell death through mechanisms such as apoptosis and necrosis.[7][8] Furthermore, studies have indicated that this compound may also interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the photodynamic application of this compound against dermatophytes.

Table 1: Antifungal Activity of this compound (With and Without PDT)

OrganismConditionPlanktonic Cells MIC (mg/L)Early-Stage Biofilm Inhibition (mg/L)Mature Biofilm Inhibition (mg/L)
Trichophyton rubrum ATCC 28189Dark7.815.631.2
PDT247.8
Trichophyton rubrum ATCC MYA-4438Dark15.615.631.2
PDT247.8
T. mentagrophytes ATCC 11481Dark15.615.631.2
PDT247.8

MIC: Minimum Inhibitory Concentration Data extracted from a study on antifungal activity against dermatophytes.[7]

Table 2: Cytotoxicity of this compound on Human Keratinocytes (HaCaT cells)

ConditionIC50 (mg/L)Selectivity Index (SI) vs. Planktonic CellsSelectivity Index (SI) vs. Mature Biofilm
Dark>125>8>4
PDT77.4538.729.92

IC50: Half-maximal inhibitory concentration SI: Selectivity Index (IC50 for HaCaT cells / MIC for fungi) A higher SI indicates greater selectivity for the fungal cells over human cells.[7]

Experimental Protocols

Protocol 1: In Vitro Antifungal Photodynamic Therapy Assay

Objective: To evaluate the efficacy of this compound-mediated PDT against planktonic fungal cells and biofilms.

Materials:

  • This compound

  • Fungal strains (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)

  • Appropriate fungal culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer

  • LED light source (e.g., blue LED, 150 J/cm²)

  • Cell viability assay reagent (e.g., XTT reduction assay)

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strains and prepare a standardized inoculum of planktonic cells (e.g., 10⁶ cells/mL) in the appropriate medium.

  • Preparation of Biofilms (Optional): To assess activity against biofilms, cultivate the fungal inoculum in 96-well plates for a specified period to allow for the formation of early-stage or mature biofilms.

  • Photosensitizer Incubation: Add serial dilutions of this compound to the wells containing planktonic cells or pre-formed biofilms. Include appropriate controls (cells with no treatment, cells with light only, cells with this compound only).

  • Incubation in the Dark: Incubate the plates for a specific period (e.g., 1-4 hours) in the dark to allow for the uptake of the photosensitizer by the fungal cells.

  • Light Irradiation: Expose the plates to a calibrated light source (e.g., blue LED) at a specific dose (e.g., 150 J/cm²). Keep a parallel set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: After irradiation, incubate the plates for a further period (e.g., 24-48 hours).

  • Viability Assessment: Determine the viability of the fungal cells or biofilms using a suitable assay, such as the XTT reduction assay, by measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viability inhibition compared to the untreated controls and determine the Minimum Inhibitory Concentration (MIC) or Minimum Biofilm Eradication Concentration (MBEC).

Protocol 2: Reactive Oxygen Species (ROS) Detection

Objective: To quantify the generation of intracellular ROS in fungal cells following this compound-mediated PDT.

Materials:

  • Fungal cells

  • This compound

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

  • LED light source

Procedure:

  • Cell Preparation: Prepare a suspension of fungal cells in PBS.

  • Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe (e.g., H₂DCFDA) in the dark for a specified time to allow for cellular uptake.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Treatment: Treat the probe-loaded cells with this compound.

  • Irradiation: Irradiate the cell suspension with the LED light source. Include control groups (no treatment, light only, this compound only).

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Protocol 3: Apoptosis and Necrosis Assay

Objective: To differentiate between apoptotic and necrotic cell death in fungal cells induced by this compound-mediated PDT.

Materials:

  • Fungal cells

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

  • LED light source

Procedure:

  • Treatment: Treat fungal cells with this compound followed by light irradiation as described in Protocol 1.

  • Cell Harvesting and Washing: After a post-irradiation incubation period, harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death.

Visualizations

PDT_Mechanism cluster_0 Photodynamic Therapy with this compound cluster_1 ROS Generation cluster_2 Cellular Effects in Fungi PS_ground This compound (Ground State) PS_excited_s Excited Singlet State PS_ground->PS_excited_s Light Absorption (Blue LED) Membrane Ergosterol Inhibition PS_ground->Membrane Direct Effect PS_excited_t Excited Triplet State PS_excited_s->PS_excited_t Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_excited_t->O2 Energy/Electron Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death Cell Death (Apoptosis, Necrosis) Damage->Death Membrane->Death Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Fungal Cells (Planktonic or Biofilm) incubate_ps Incubate Cells with This compound (Dark) prep_cells->incubate_ps prep_ps Prepare this compound Solutions prep_ps->incubate_ps irradiate Irradiate with Light Source incubate_ps->irradiate dark_control Dark Control (No Irradiation) incubate_ps->dark_control post_incubate Post-Irradiation Incubation irradiate->post_incubate dark_control->post_incubate viability Assess Cell Viability (e.g., XTT Assay) post_incubate->viability ros_assay ROS Detection (e.g., H₂DCFDA) post_incubate->ros_assay apoptosis_assay Apoptosis/Necrosis Assay (e.g., Annexin V/PI) post_incubate->apoptosis_assay

References

Application Notes and Protocols: 2-Hydroxychalcone Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydroxychalcone derivatives as antibacterial agents. This document includes summaries of their antibacterial efficacy, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and proposed mechanisms of action.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of a hydroxyl group at the 2'-position of the A-ring is a key structural feature that has been associated with a wide range of biological activities, including antibacterial properties.[2][3] The escalating threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents, and this compound derivatives have emerged as promising candidates.[4][5] Their ease of synthesis and the tunability of their chemical structure allow for the development of potent compounds against various bacterial strains, including multidrug-resistant pathogens.[1][4]

Data Presentation: Antibacterial Activity of this compound Derivatives

The antibacterial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize quantitative data from various studies, showcasing the potential of these compounds against both Gram-positive and Gram-negative bacteria.

Table 1: Zone of Inhibition of Selected 2'-Hydroxychalcone Derivatives

CompoundTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
5a (4-fluoro on B-ring)E. coli5021[4]
P. aeruginosa5028[4]
S. aureus5029[4]
K. pneumoniae5021[4]
5d (4-methoxy on B-ring)E. coli5022[4]
P. aeruginosa5029[4]
S. aureus5028[4]
K. pneumoniae5019.5[4]
3m (pyridinyl heteroaromatic)S. aureusNot Specified27.52 ± 0.16[6]
B. subtilisNot Specified28.85 ± 0.11[6]
E. coliNot Specified22.05 ± 0.16[6]
P. vulgarisNot Specified23.18 ± 0.17[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Hydroxy and halogenated chalconeVarious microorganisms6.25[4]
IsobavachalconeMRSA strains8[4]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneS. aureus125[7]
B. subtilis250[7]
E. coli500[7]
P. aeruginosa500[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

This protocol describes a general and widely used method for synthesizing 2-hydroxychalcones.[8][9]

Materials:

  • Substituted 2-hydroxyacetophenone

  • Substituted aromatic aldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Isopropyl alcohol (IPA)

  • Glacial acetic acid or dilute HCl for neutralization

  • Distilled water

  • Ice

Procedure:

  • Dissolve equimolar quantities of the substituted 2-hydroxyacetophenone and the appropriate aromatic aldehyde in a suitable solvent like ethanol or IPA in a round-bottom flask.[9]

  • Prepare a solution of a strong base, such as 40% NaOH or KOH, in water.

  • Slowly add the alkaline solution to the flask containing the acetophenone and aldehyde mixture with constant stirring at room temperature or cooled in an ice bath (0°C can improve yield and purity).

  • Continue stirring the reaction mixture for a period ranging from 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[9]

  • Neutralize the mixture by slowly adding glacial acetic acid or dilute HCl until the chalcone precipitates out.

  • Filter the precipitated product using a Buchner funnel and wash it thoroughly with cold distilled water to remove any excess base.

  • Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

  • Characterize the synthesized compound using spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR.[4]

G cluster_synthesis Synthesis Workflow Reactants 2-Hydroxyacetophenone + Aromatic Aldehyde Solvent Dissolve in Ethanol/IPA Reactants->Solvent Base Add aq. KOH/NaOH Solvent->Base Reaction Stir at 0°C - RT (4-24h) Base->Reaction Precipitation Pour into Ice Water + Neutralize with Acid Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallize Filtration->Purification Characterization FT-IR, NMR Purification->Characterization G cluster_testing Disk Diffusion Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plating Swab Inoculum onto Mueller-Hinton Agar Plate Inoculum->Plating Disk_Prep Impregnate Sterile Disks with Chalcone Solution Plating->Disk_Prep Placement Place Disks on Agar Surface Disk_Prep->Placement Incubation Incubate at 37°C (18-24h) Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement G cluster_mechanism Proposed Antibacterial Mechanism Chalcone This compound Derivative Enzyme1 GlcN-6-P Synthase Chalcone->Enzyme1 Inhibits Enzyme2 DNA Gyrase Chalcone->Enzyme2 Inhibits Process1 Bacterial Cell Wall Biosynthesis Enzyme1->Process1 Process2 DNA Replication and Repair Enzyme2->Process2 Outcome1 Cell Wall Disruption Process1->Outcome1 Outcome2 Inhibition of Cell Division Process2->Outcome2 Death Bacterial Cell Death Outcome1->Death Outcome2->Death

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 2-Hydroxychalcone using Lineweaver-Burk Plot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for characterizing the enzyme inhibition kinetics of 2-Hydroxychalcone derivatives, specifically focusing on their interaction with tyrosinase, a key enzyme in melanin biosynthesis. The protocol outlines the use of spectrophotometric assays to determine the mode of inhibition and calculate key kinetic parameters such as the Michaelis-Menten constant (K\u2098), maximum velocity (V\u2098\u2090\u2093), and the inhibition constant (K\u1d62) using Lineweaver-Burk plot analysis. The provided data and methodologies are essential for the screening and development of novel therapeutic agents targeting enzyme activity.

Introduction

2-Hydroxychalcones are a class of organic compounds belonging to the flavonoid family, which are known for their diverse biological activities. These activities include anti-inflammatory, antioxidant, and anticancer properties.[1] A significant area of research is their potential as enzyme inhibitors, which is crucial for the development of new drugs. Understanding the kinetics of enzyme inhibition by these compounds is fundamental to elucidating their mechanism of action and for optimizing their therapeutic potential.

One important target enzyme is tyrosinase, a copper-containing enzyme that catalyzes the production of melanin and other pigments.[2] The inhibition of tyrosinase is a key strategy in the development of treatments for hyperpigmentation disorders and is also relevant in the food industry to prevent browning. Studies have shown that certain hydroxychalcone derivatives are potent inhibitors of tyrosinase. Specifically, compounds with a 2',4',6'-trihydroxyl substructure have demonstrated significant inhibitory effects.[2] Kinetic studies have revealed that some of these derivatives act as competitive inhibitors of tyrosinase.[2]

The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a widely used method for analyzing enzyme kinetics.[3][4] This double reciprocal plot of reaction velocity versus substrate concentration allows for the determination of K\u2098 and V\u2098\u2090\u2093, and helps in distinguishing between different types of enzyme inhibition, such as competitive, non-competitive, and uncompetitive.[3][4][5] In the case of competitive inhibition, the Lineweaver-Burk plot will show lines that intersect at the y-axis, indicating that the V\u2098\u2090\u2093 is unaffected, while the apparent K\u2098 increases with inhibitor concentration.[4][6][7]

This application note will focus on the competitive inhibition of tyrosinase by a representative this compound derivative, providing a detailed experimental protocol, data analysis, and visualization of the kinetic data.

Data Presentation

The following table summarizes hypothetical but realistic kinetic data for the inhibition of tyrosinase by a this compound derivative, demonstrating a competitive inhibition pattern. This data is for illustrative purposes to guide researchers in their own experiments.

Table 1: Kinetic Parameters for Tyrosinase Inhibition by this compound Derivative

Inhibitor Concentration (µM)Vₘₐₓ (µM/min)Kₘ (mM)Kᵢ (µM)Inhibition Type
0 (Control)1000.5--
1.01000.83.1Competitive
2.01001.13.1Competitive
5.01002.03.1Competitive

Note: The K\u1d62 value of 3.1 µM is based on reported values for similar hydroxychalcone derivatives acting as competitive inhibitors of tyrosinase.[2]

Experimental Protocols

This section provides a detailed protocol for determining the enzyme inhibition kinetics of a this compound derivative against mushroom tyrosinase.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine) (Substrate)

  • This compound derivative (Inhibitor)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

  • Pipettes and tips

  • Incubator

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of the this compound derivative in DMSO. Further dilutions should be made in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

  • Enzyme Activity Assay:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • A specific volume of the this compound derivative solution (or buffer for the control).

      • A specific volume of the tyrosinase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes).

    • Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader. The rate of formation of dopachrome is proportional to the increase in absorbance.

  • Determination of Kinetic Parameters:

    • To determine the mode of inhibition, perform the enzyme activity assay with varying concentrations of the substrate (L-DOPA) in the absence and presence of different fixed concentrations of the this compound derivative.

    • Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time plots.

    • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

    • Analyze the plot to determine the V\u2098\u2090\u2093 (from the y-intercept, which is 1/V\u2098\u2090\u2093) and K\u2098 (from the x-intercept, which is -1/K\u2098).

    • For competitive inhibition, the V\u2098\u2090\u2093 will remain constant across different inhibitor concentrations, while the apparent K\u2098 will increase. The K\u1d62 can be calculated from the following equation:

      • Apparent K\u2098 = K\u2098 (1 + [I]/K\u1d62), where [I] is the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying signaling pathway of competitive enzyme inhibition.

G cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis P1 Prepare Tyrosinase Solution A1 Add Buffer, Inhibitor, and Enzyme to Microplate Wells P1->A1 P2 Prepare L-DOPA (Substrate) Solutions A3 Initiate Reaction with Substrate P2->A3 P3 Prepare this compound (Inhibitor) Solutions P3->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Measure Absorbance (475 nm) over Time A3->A4 D1 Calculate Initial Velocities (V) A4->D1 D2 Plot 1/V vs. 1/[S] (Lineweaver-Burk Plot) D1->D2 D3 Determine Vmax, Km, and Ki D2->D3

Caption: Experimental workflow for determining enzyme inhibition kinetics.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) S->EI X (Blocked) I Inhibitor (I) (this compound) I->ES X (Cannot Bind) ES->E k-1 P Product (P) ES->P k2 EI->E P->E

Caption: Signaling pathway of competitive enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxychalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxychalcones using the Claisen-Schmidt reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-hydroxychalcones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Claisen-Schmidt reaction is resulting in a very low yield or no 2-hydroxychalcone product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Claisen-Schmidt condensation for this compound synthesis can stem from several factors related to the choice of reactants, catalyst, solvent, and reaction temperature.

Potential Causes and Solutions:

  • Ineffective Catalyst: The choice and concentration of the base catalyst are critical. While various bases can be used, their effectiveness differs. For instance, studies have shown that strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are generally more effective than weaker bases like calcium hydroxide (Ca(OH)₂) or magnesium hydroxide (Mg(OH)₂), which have been reported to be ineffective.[1] Lithium hydroxide (LiOH) may only lead to slight product conversion.[1]

    • Recommendation: Switch to a stronger base such as NaOH or KOH. An optimized protocol suggests that 20ml of 40% NaOH gives the best results for a reaction with 0.05mol of reactants.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Isopropyl alcohol (IPA) has been demonstrated to be a superior solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran for this specific synthesis.[1]

    • Recommendation: Use Isopropyl alcohol (IPA) as the solvent. For a reaction with 0.05mol of reactants, 50ml of IPA is recommended for optimal results.[1]

  • Suboptimal Reaction Temperature: Temperature significantly impacts both the yield and purity of the product. Higher temperatures can lead to the formation of byproducts and a decrease in the desired chalcone yield.[1]

    • Recommendation: The best yields are often obtained at lower temperatures. It is recommended to conduct the reaction at 0°C.[1]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Recommendation: Ensure a sufficient reaction time. A duration of approximately 4 hours is generally recommended, as further stirring may not significantly increase the yield.[1]

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of side products. What are these impurities and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge in the Claisen-Schmidt condensation. These can complicate purification and reduce the overall yield of the target molecule.

Potential Side Reactions and Solutions:

  • Cannizzaro Reaction: Aromatic aldehydes without α-hydrogens can undergo a disproportionation reaction in the presence of a strong base, yielding a corresponding alcohol and carboxylic acid.

    • Recommendation: Slowly add the aldehyde to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress this side reaction.

  • Michael Addition: The enolate of the acetophenone can potentially add to the α,β-unsaturated carbonyl system of the newly formed chalcone, leading to a dimeric adduct.

    • Recommendation: Optimizing the stoichiometry of the reactants can help. Using a slight excess of the aldehyde may reduce the likelihood of the enolate attacking the product.

  • Cyclization to Flavanone: 2-Hydroxychalcones can cyclize to form the corresponding flavanone under certain conditions, particularly with prolonged reaction times or upon heating in the presence of acid or base.

    • Recommendation: Maintain a low reaction temperature (e.g., 0°C) and monitor the reaction progress to avoid extended reaction times.[1] Careful workup, such as slow acidification with dilute acid (e.g., 10% HCl), is also important.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for synthesizing 2-hydroxychalcones via the Claisen-Schmidt reaction?

A1: A general procedure involves the base-catalyzed condensation of a 2-hydroxyacetophenone with an aromatic aldehyde. An optimized protocol is as follows:

  • Dissolve the 2-hydroxyacetophenone (0.05 mol) in a suitable solvent like isopropyl alcohol (50 ml).[1]

  • Cool the mixture to 0°C in an ice bath.[1]

  • Slowly add a solution of a strong base, such as 40% aqueous sodium hydroxide (20 ml).[1]

  • Add the benzaldehyde derivative (0.05 mol) dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at 0°C for approximately 4 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, slowly pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (e.g., 10% HCl) to precipitate the product.[2]

  • Filter the resulting solid, wash it with cold water until the washings are neutral, and then dry it.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Q2: How do different bases and solvents affect the yield of this compound?

A2: The choice of base and solvent has a significant impact on the reaction outcome. The following tables summarize the effect of these parameters on the synthesis of 2'-hydroxychalcone from o-hydroxy acetophenone and benzaldehyde.

Table 1: Effect of Different Bases on Product Yield

Base CatalystCatalytic ActivityReference
Sodium Hydroxide (NaOH)Best catalytical activity[1]
Potassium Hydroxide (KOH)Good activity, but less than NaOH[3]
Lithium Hydroxide (LiOH)Slight conversion to product[1]
Barium Hydroxide (Ba(OH)₂)Slight catalytic activity in methanol, ethanol, and IPA[3]
Calcium Hydroxide (Ca(OH)₂)Ineffective[1]
Magnesium Hydroxide (Mg(OH)₂)Ineffective[1]

Table 2: Effect of Different Solvents on Product Yield (using NaOH as catalyst)

SolventEfficacyReference
Isopropyl Alcohol (IPA)Best results[1]
MethanolLess effective than IPA[1]
EthanolLess effective than IPA[1]
Acetonitrile (ACN)Less effective than IPA[1]
Dichloromethane (DCM)Less effective than IPA[1]
Tetrahydrofuran (THF)Less effective than IPA[1]

Q3: What is the importance of the 2'-hydroxy group in the starting acetophenone?

A3: The 2'-hydroxy group on the acetophenone ring is a key functional group. It is known to be involved in the biological activity of the resulting chalcone and its derivatives, such as flavanones. Furthermore, its presence can influence the reaction mechanism and the potential for subsequent intramolecular reactions, like cyclization to a flavanone.

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A4: Yes, research is ongoing to develop more sustainable methods for chalcone synthesis. Some approaches include:

  • Solvent-free conditions: Performing the reaction by grinding the reactants with a solid base like NaOH.[4]

  • Microwave-assisted synthesis: Using microwave irradiation can significantly reduce reaction times and often leads to higher yields.

  • Ultrasound-assisted synthesis: Sonication is another energy-efficient method that can promote the reaction.

  • Mechanochemical synthesis: Ball milling has been successfully employed for the one-step synthesis of 2'-hydroxychalcones with high yields.[5][6]

Visual Guides

The following diagrams illustrate the experimental workflow for this compound synthesis and a troubleshooting decision tree for common issues.

G cluster_workflow Experimental Workflow for this compound Synthesis start Start reactants 1. Mix 2-Hydroxyacetophenone and Aldehyde in Solvent (IPA) start->reactants cool 2. Cool to 0°C reactants->cool base 3. Add Base (e.g., 40% NaOH) Dropwise cool->base react 4. Stir at 0°C for ~4 hours base->react workup 5. Quench with Ice and Acidify with Dilute HCl react->workup filter 6. Filter and Wash Precipitate workup->filter purify 7. Recrystallize to Obtain Pure this compound filter->purify end End purify->end

Caption: A generalized workflow for the synthesis of 2-hydroxychalcones.

G cluster_troubleshooting Troubleshooting Decision Tree start Low or No Yield? catalyst Check Catalyst: - Using weak base (Ca(OH)₂, Mg(OH)₂)? - Incorrect concentration? start->catalyst Yes solvent Check Solvent: - Not using IPA? catalyst->solvent No solution_catalyst Solution: - Use strong base (NaOH, KOH) - Optimize concentration (e.g., 40% NaOH) catalyst->solution_catalyst Yes temp Check Temperature: - Reaction temperature > 0°C? solvent->temp No solution_solvent Solution: - Use Isopropyl Alcohol (IPA) solvent->solution_solvent Yes time Check Reaction Time: - Less than 4 hours? temp->time No solution_temp Solution: - Maintain temperature at 0°C temp->solution_temp Yes solution_time Solution: - Increase reaction time to ~4 hours time->solution_time Yes

Caption: A decision tree for troubleshooting low product yield issues.

References

Technical Support Center: 2-Hydroxychalcone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-Hydroxychalcone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the Claisen-Schmidt condensation of 2-hydroxyacetophenone and benzaldehyde.

Question: Why is my this compound yield consistently low?

Answer: Low yields in the Claisen-Schmidt condensation for this compound synthesis can stem from several factors. The most critical parameters to investigate are the choice of catalyst, solvent, reaction temperature, and reaction time.

  • Incorrect Catalyst: The choice and concentration of the base catalyst are paramount. Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are highly effective. Weaker bases such as calcium hydroxide and magnesium hydroxide have been shown to be ineffective, while lithium hydroxide provides only slight conversion. An optimized protocol suggests using a 40% NaOH solution.

  • Suboptimal Solvent: The reaction solvent significantly influences reactant solubility and reaction rate. While various alcohols can be used, Isopropyl Alcohol (IPA) has been demonstrated to provide better yields compared to methanol, ethanol, acetonitrile, dichloromethane, or tetrahydrofuran.

  • High Reaction Temperature: Temperature control is crucial. While heating can accelerate many reactions, for this specific synthesis, elevated temperatures drastically decrease yield and promote the formation of byproducts. The optimal temperature for maximizing yield and purity is 0°C.

  • Inappropriate Reaction Time: The reaction generally reaches completion within approximately 4-6 hours. Stirring for a significantly shorter time may lead to incomplete conversion, while excessively long stirring does not substantially increase the yield and may promote side reactions.

Question: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?

Answer: Byproduct formation is a common issue, often linked to reaction conditions.

  • Primary Cause: The most frequent cause is running the reaction at a temperature above the optimal 0°C. Higher temperatures can lead to self-condensation of the 2-hydroxyacetophenone or other competing reactions.

  • Prevention Strategy: Maintain a strict temperature of 0°C throughout the addition of the catalyst and for the duration of the reaction. Use an ice bath to ensure consistent cooling.

  • Cyclization to Flavanone: A potential subsequent reaction is the intramolecular cyclization of the this compound product to form flavanone, especially under prolonged exposure to basic conditions or during acidic work-up at elevated temperatures. While this is sometimes a desired transformation, if this compound is the target product, it is crucial to perform a rapid, cold acidic work-up.

Question: My final product is difficult to purify. What is the recommended purification procedure?

Answer: Proper work-up and purification are essential for obtaining pure this compound.

  • Precipitation: After the reaction is complete, the mixture should be poured into ice-cold water and carefully acidified with a dilute acid like HCl (e.g., 10% solution). This protonates the phenoxide and precipitates the crude this compound product as a solid.

  • Filtration: The precipitate should be collected by vacuum filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: The most effective method for purifying the crude solid is recrystallization. Methanol is a commonly used and effective solvent for this purpose. Dissolve the crude product in a minimum amount of hot methanol and allow it to cool slowly to form pure crystals. An ethanol-water solvent system can also be used.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis? A1: The synthesis is a Claisen-Schmidt condensation, which is a type of base-catalyzed aldol condensation. The base abstracts an acidic α-proton from the 2-hydroxyacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

Q2: Can I use a different catalyst besides NaOH or KOH? A2: While NaOH and KOH are the most commonly reported and effective catalysts for this reaction in solution, other systems have been explored. For instance, mechanochemical synthesis (ball milling) has shown high yields using KOH. Using weaker bases like Ca(OH)₂ or Mg(OH)₂ is generally not recommended as they are ineffective.

Q3: Are there greener or more efficient synthesis methods available? A3: Yes. Alternative methods that offer improvements in terms of reaction time and environmental impact include:

  • Microwave-Assisted Organic Synthesis (MAOS): This method can significantly reduce the reaction time from hours to seconds and increase the yield. For example, one study achieved a 40-48% yield in just 50 seconds.

  • Mechanochemical Synthesis: Grinding the reactants with a solid catalyst (like KOH) in a ball mill is a solvent-free approach that can produce excellent yields (up to 96%) in a relatively short time.

  • Ultrasound-Assisted Synthesis: Sonication provides an energy source that can also promote the reaction, leading to high yields in shorter reaction times under mild conditions.

Q4: How do I monitor the progress of the reaction? A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials (2-hydroxyacetophenone and benzaldehyde). The formation of a new, less polar spot corresponding to the chalcone product and the disappearance of the starting material spots will indicate the reaction's progress.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies optimizing the synthesis of this compound.

Table 1: Effect of Different Base Catalysts on Product Yield Conditions: 0.05 mol reactants, Isopropyl Alcohol (IPA) solvent, 0°C.

Catalyst (Base)ConcentrationYield (%)Reference
Sodium Hydroxide (NaOH) 40% ~92%
Potassium Hydroxide (KOH)40%Good
Lithium Hydroxide (LiOH)-Slight Conversion
Calcium Hydroxide (Ca(OH)₂)-Ineffective
Magnesium Hydroxide (Mg(OH)₂)-Ineffective

Table 2: Effect of Different Solvents on Product Yield Conditions: 0.05 mol reactants, 40% NaOH catalyst, 0°C.

SolventYield (%)Reference
Isopropyl Alcohol (IPA) ~92%
MethanolLower than IPA
EthanolLower than IPA
Acetonitrile (ACN)Lower than IPA
Dichloromethane (DCM)Lower than IPA
Tetrahydrofuran (THF)Lower than IPA

Table 3: Comparison of Synthesis Methods and Yields

Synthesis MethodCatalystTimeYield (%)Reference
Conventional (Optimized) 40% NaOH 4-6 hours ~92%
Microwave-Assisted (MAOS)40% NaOH50 seconds~40-48%
Mechanochemical (Ball Mill)KOH60 minutes~96%
Ultrasound-AssistedNaOH< 5 minutes~70-93%

Experimental Protocols

Protocol 1: Optimized Conventional Synthesis via Claisen-Schmidt Condensation

This protocol is based on an optimized procedure for maximizing yield.

  • Reactant Preparation: In a flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (0.05 mol, 6.8 g) and benzaldehyde (0.05 mol, 5.3 g) in 50 mL of isopropyl alcohol (IPA).

  • Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes to cool it to 0°C.

  • Catalyst Addition: While maintaining the temperature at 0°C and stirring vigorously, add 20 mL of a 40% aqueous Sodium Hydroxide (NaOH) solution dropwise. The rate of addition should be slow (approx. 1 mL/min) to control the reaction exotherm.

  • Reaction: Continue stirring the mixture at 0°C for 4 to 6 hours.

  • Precipitation: After the stirring period, add 100 mL of ice-cold water to the reaction mixture. A pale-yellow precipitate of this compound should form.

  • Acidification & Isolation: Carefully acidify the mixture with dilute HCl to ensure complete precipitation. Filter the solid product using a Buchner funnel, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from methanol to obtain pure, pale-yellow needles of this compound. The expected yield is approximately 92%.

Protocol 2: General Procedure for Mechanochemical (Ball Mill) Synthesis

This protocol provides a solvent-free alternative for the synthesis.

  • Reactant Loading: Place 2-hydroxyacetophenone (e.g., 1.2 mmol), benzaldehyde (1.2 mmol), and potassium hydroxide (KOH) (2.4 mmol, 2 eq.) into a grinding jar with grinding balls.

  • First Grinding Cycle: Secure the jar in a ball mill and grind the mixture for 30 minutes.

  • Second Reactant Addition: Open the jar and add another equivalent of benzaldehyde (1.2 mmol).

  • Second Grinding Cycle: Reseal the jar and grind for an additional 30 minutes. A colored powder should be obtained.

  • Work-up: Dissolve the resulting powder in a small amount of cold methanol (e.g., 10 mL) and acidify with cold 1 M HCl until the pH is ~3.

  • Isolation: The yellow precipitate that forms is the this compound product. Filter the solid, wash with water, and dry under a vacuum.

Visualizations

G Experimental Workflow for this compound Synthesis start Start reactants 1. Mix 2-Hydroxyacetophenone & Benzaldehyde in IPA start->reactants cool 2. Cool Mixture to 0°C in Ice Bath reactants->cool catalyst 3. Add 40% NaOH (aq) Dropwise at 0°C cool->catalyst react 4. Stir at 0°C for 4-6 hours catalyst->react workup 5. Pour into Ice-Cold Water & Acidify with HCl react->workup filter 6. Filter Crude Product & Wash with Cold Water workup->filter purify 7. Recrystallize from Hot Methanol filter->purify product Pure this compound purify->product

Caption: Optimized workflow for the conventional synthesis of this compound.

G Simplified Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration acetophenone 2-Hydroxyacetophenone enolate Enolate Intermediate (Nucleophile) acetophenone->enolate  + OH⁻ - H₂O benzaldehyde Benzaldehyde (Electrophile) alkoxide Alkoxide Intermediate benzaldehyde->alkoxide enolate_c->benzaldehyde aldol Aldol Adduct chalcone This compound (Final Product) aldol->chalcone  - H₂O alkoxide_c->aldol  + H₂O

Caption: Key steps in the base-catalyzed synthesis of this compound.

G Troubleshooting Flowchart for Low Yield start Low Yield Issue q_temp Is Reaction Temp Maintained at 0°C? start->q_temp s_temp High temp causes side reactions. Use an ice bath to ensure 0°C. q_temp->s_temp No q_catalyst Are you using 40% NaOH or strong KOH? q_temp->q_catalyst Yes s_temp->q_catalyst s_catalyst Weaker bases (e.g., Ca(OH)₂) are ineffective. Use NaOH or KOH. q_catalyst->s_catalyst No q_solvent Is the solvent IPA? q_catalyst->q_solvent Yes s_catalyst->q_solvent s_solvent IPA is shown to give superior yields. Consider switching from other alcohols. q_solvent->s_solvent No q_time Is reaction time 4-6 hours? q_solvent->q_time Yes s_solvent->q_time s_time Ensure sufficient time for reaction completion. Longer times offer little benefit. q_time->s_time No end Yield should improve. q_time->end Yes s_time->end

Caption: A logical guide to diagnosing and fixing low-yield issues.

Byproduct formation in the synthesis of 2-Hydroxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-hydroxychalcone, with a primary focus on managing and minimizing byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials

  • Potential Cause 1: Ineffective Catalyst. The choice and concentration of the base catalyst are crucial for the Claisen-Schmidt condensation.

    • Solution: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are generally effective catalysts.[1] Ensure the correct concentration is used; for instance, 40% NaOH has been shown to give good results. If using solid catalysts, ensure they are properly activated and have sufficient surface area.

  • Potential Cause 2: Suboptimal Reaction Temperature. Temperature significantly impacts reaction rate and product yield.

    • Solution: Lower temperatures, around 0°C, have been reported to provide the best yields and purity. High temperatures can promote side reactions.

  • Potential Cause 3: Insufficient Reaction Time. The condensation reaction may not have proceeded to completion.

    • Solution: While some modern methods like microwave-assisted synthesis can reduce reaction times to minutes, conventional methods may require several hours.[2] A reaction time of approximately 4 hours is often effective for conventional synthesis. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Significant Formation of Flavanone as a Byproduct

  • Potential Cause 1: Reaction Conditions Favoring Cyclization. The primary byproduct in this compound synthesis is often the isomeric flavanone, formed via an intramolecular Michael addition. This cyclization can be promoted by prolonged reaction times or certain acidic or basic conditions.[3][4]

    • Solution:

      • Control Reaction Time: Avoid unnecessarily long reaction times after the chalcone formation is complete. Monitor the reaction by TLC.

      • pH Control During Workup: Carefully neutralize the basic reaction mixture during workup. Strongly acidic conditions can also catalyze the cyclization of this compound to flavanone.

      • Temperature Management: As higher temperatures can favor cyclization, maintaining a lower reaction temperature is advisable.

  • Potential Cause 2: Catalyst Choice. Certain catalysts may favor the formation of flavanone.

    • Solution: While strong bases like NaOH are common, exploring milder basic conditions or alternative catalytic systems might reduce the extent of cyclization.

Issue 3: Presence of Multiple Unidentified Byproducts

  • Potential Cause: Complex Side Reactions. Uncontrolled reaction conditions can lead to a mixture of byproducts, making purification difficult.[5]

    • Solution:

      • Strict Control of Stoichiometry: Ensure accurate molar ratios of 2-hydroxyacetophenone and benzaldehyde.

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to byproducts like aurones.

      • Purification Strategy: If multiple byproducts are present, a multi-step purification process involving column chromatography followed by recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I identify it?

A1: The most common byproduct is the corresponding flavanone (2-phenylchroman-4-one). It is an isomer of this compound and is formed by the intramolecular cyclization of the chalcone.

  • Identification:

    • TLC: Flavanone typically has a different Rf value than this compound.

    • ¹H NMR Spectroscopy: The characteristic α,β-unsaturated protons of the chalcone (two doublets in the 7-8 ppm region with a large coupling constant, J ≈ 15 Hz) will be absent in the flavanone spectrum. Instead, the flavanone will show signals corresponding to the saturated C2 and C3 protons of the chromanone ring system.

    • Melting Point: The melting point of the product will be different from that of pure this compound.

Q2: Can I convert the flavanone byproduct back to this compound?

A2: The cyclization of this compound to flavanone is a reversible reaction. Under certain basic conditions, the flavanone ring can open to form the chalcone. However, from a practical standpoint in a synthesis workflow, it is generally more efficient to optimize the initial reaction to minimize flavanone formation rather than attempting to reverse the cyclization from a mixed product.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in dissolving the reactants and catalyst, and can influence the reaction rate and product distribution. Alcohols like ethanol and isopropanol are commonly used. Isopropyl alcohol has been reported as a particularly effective solvent. In some cases, solvent-free conditions, for example using microwave irradiation, have also been successfully employed and can be considered a greener alternative.[6]

Q4: How does the choice of base affect the reaction?

A4: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective at deprotonating the α-carbon of 2-hydroxyacetophenone, which is a key step in the Claisen-Schmidt condensation. The concentration of the base is also important, with studies showing that 40% NaOH can provide optimal results. Weaker bases like calcium hydroxide and magnesium hydroxide have been found to be ineffective.

Q5: Are there any other potential byproducts I should be aware of?

A5: Besides flavanone, other byproducts can include:

  • β-Hydroxyketone: This is the initial aldol addition product before dehydration to form the α,β-unsaturated system of the chalcone. Its formation can be favored by very mild reaction conditions or incomplete reaction.[7]

  • Aurones: These can be formed via oxidative cyclization of the this compound, especially in the presence of certain oxidizing agents.[8]

  • Self-condensation products: Self-condensation of 2-hydroxyacetophenone can occur but is generally less favorable than the cross-condensation with benzaldehyde.

Quantitative Data on Byproduct Formation

The formation of this compound versus its primary byproduct, flavanone, is highly dependent on the reaction conditions. The following table summarizes representative data on how different catalysts and conditions can influence the product distribution.

Catalyst/Conditions2-Hydroxyacetophenone Conversion (%)This compound Selectivity (%)Flavanone Selectivity (%)Reference
H-ZSM-5 (140°C) 40-50%Major ProductMinor Product[9]
Mg-ZSM-5 (140°C) 40-50%Major ProductMinor Product[9]
Ba-ZSM-5 (140°C) 40-50%Major ProductMinor Product[9]
NaOH (40%) in IPA at 0°C HighOptimized for high yield and purityMinimized
Pd(TFA)₂/DMSO/O₂ -14%31%[3]
Pd(TFA)₂/Cu(OAc)₂ -6%44%[3]

Note: This table is a compilation of data from different studies and is intended to be illustrative. Direct comparison may be limited due to variations in experimental setups.

Experimental Protocol: Synthesis of this compound

This protocol is a standard laboratory procedure for the synthesis of this compound via Claisen-Schmidt condensation, optimized to maximize yield and minimize byproduct formation.

Materials:

  • 2-Hydroxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Isopropyl Alcohol (IPA)

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

  • Ice

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (0.05 mol) in isopropyl alcohol (50 mL).

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5°C.

  • Addition of Benzaldehyde: To the cooled solution, add benzaldehyde (0.05 mol) and stir for 5-10 minutes.

  • Catalyst Addition: While maintaining the temperature at 0-5°C, slowly add a pre-cooled solution of 40% aqueous sodium hydroxide (20 mL) dropwise over 15-20 minutes. The reaction mixture will typically turn a deep color and may thicken.

  • Reaction: Continue stirring the reaction mixture in the ice bath for approximately 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Quenching and Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and water.

  • Acidification: Slowly and with stirring, add dilute hydrochloric acid to the mixture until it is acidic (pH 2-3). A yellow precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts 2-Hydroxyacetophenone 2-Hydroxyacetophenone Enolate Enolate 2-Hydroxyacetophenone->Enolate Base (e.g., NaOH) Benzaldehyde Benzaldehyde Aldol Adduct (β-Hydroxyketone) Aldol Adduct (β-Hydroxyketone) Enolate->Aldol Adduct (β-Hydroxyketone) + Benzaldehyde This compound This compound Aldol Adduct (β-Hydroxyketone)->this compound - H₂O (Dehydration) Flavanone Flavanone This compound->Flavanone Intramolecular Cyclization

Caption: Reaction pathway for this compound synthesis and flavanone byproduct formation.

Troubleshooting_Workflow start Experiment Start issue Low Yield or High Byproduct Formation? start->issue check_reactants Verify Reactant Purity & Stoichiometry issue->check_reactants Yes success Successful Synthesis issue->success No check_temp Is Temperature Low (e.g., 0-5°C)? check_reactants->check_temp check_catalyst Is Catalyst Correct (e.g., 40% NaOH)? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Is Reaction Time Optimal (Monitor by TLC)? check_catalyst->check_time Yes adjust_catalyst Adjust Catalyst Type or Concentration check_catalyst->adjust_catalyst No adjust_time Adjust Reaction Time check_time->adjust_time No check_time->success Yes adjust_temp->check_catalyst adjust_catalyst->check_time adjust_time->success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Overcoming Low Water Solubility of 2-Hydroxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with 2-Hydroxychalcone, a compound known for its low water solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its biological activities?

This compound is a natural flavonoid precursor known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] Its therapeutic potential is actively being explored in various research areas. Studies have shown it can induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways involved in inflammation and cancer progression, such as the NF-κB pathway.[2][3][5]

Q2: Why is the low water solubility of this compound a challenge in biological assays?

The poor aqueous solubility of this compound presents significant challenges for in vitro and in vivo experiments.[6][7] Key issues include:

  • Precipitation: The compound can precipitate out of the aqueous buffer or cell culture medium, leading to inaccurate and non-reproducible results.[8]

  • Underestimated Potency: If the compound is not fully dissolved, the actual concentration exposed to cells or targets is lower than intended, causing its biological activity to be underestimated.[8][9]

  • Bioavailability Issues: In animal studies, low solubility can lead to poor absorption and reduced bioavailability, limiting the compound's efficacy.

Q3: What are the primary methods to solubilize this compound for experiments?

The most common strategies involve using co-solvents or specialized formulations:

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions.[3][10] Ethanol and dimethyl formamide are also effective.[11]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[12][13] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used.[3][13]

  • Co-solvent Formulations: For in vivo studies, mixtures containing DMSO, PEG300, and Tween-80 can be used to achieve higher concentrations.[3]

Q4: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at 4°C, protected from moisture and light.[3] Stock solutions prepared in a solvent like DMSO should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]

Troubleshooting Guide

This section addresses common problems encountered when using this compound in biological assays.

ProblemProbable Cause(s)Recommended Solution(s)
Compound precipitates in cell culture medium upon addition. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to "crash out." The compound's solubility limit in the final aqueous medium has been exceeded.1. Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally ≤0.5%.[14][15][16] 2. Modify Dilution Technique: Instead of diluting the stock directly into the final volume, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final assay volume.[8] 3. Use a Different Solubilization Method: Consider preparing your working solution with a cyclodextrin-based formulation to enhance aqueous solubility.[3]
Inconsistent or non-reproducible assay results. Incomplete dissolution of the stock solution. Precipitation of the compound over the course of a long incubation period. Degradation of the compound in the stock solution.1. Ensure Complete Dissolution: Before making dilutions, ensure your DMSO stock is a clear solution. Use sonication or gentle warming if needed.[3][10][14] 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Visually Inspect: Before adding to your assay, visually inspect the final dilution for any signs of precipitation (cloudiness, particles).
Unexpected cytotoxicity or off-target effects observed. The solvent (e.g., DMSO) is causing toxicity, not the compound. The final concentration of the solvent is too high for the specific cell line being used.1. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., 0.5% DMSO in medium) but without the compound.[17] 2. Determine Solvent Tolerance: If using a sensitive cell line (like primary cells), perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration.[14][16] 3. Minimize Solvent Concentration: Keep the final DMSO concentration consistent and as low as possible across all experimental groups. A concentration of 0.1% is considered safe for most cell lines.[14][16]

Logical Flow for Troubleshooting Precipitation

G Start Precipitate Observed in Assay Medium? Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Yes End Problem Resolved Start->End No Reduce_DMSO Solution: Lower final DMSO concentration to ≤0.5%. Check_DMSO->Reduce_DMSO Yes Check_Dilution How was the working solution prepared? Check_DMSO->Check_Dilution No Reduce_DMSO->End Serial_Dilute Solution: Use serial dilution in medium. Check_Dilution->Serial_Dilute Direct dilution Consider_Alternative Solution: Use an alternative solubilization method (e.g., Cyclodextrin). Check_Dilution->Consider_Alternative Serial dilution still fails Serial_Dilute->End Consider_Alternative->End

Caption: Troubleshooting flowchart for compound precipitation.

Data & Protocols

Solubility Data

The following tables summarize key quantitative data for solubilizing this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent / FormulationConcentration AchievedNotes
DMSO125 mg/mL (557.41 mM)Sonication and use of fresh, hygroscopic DMSO is recommended.[3]
DMSO27.5 mg/mL (122.63 mM)Sonication is recommended.[10]
10% DMSO + 90% Saline with 20% SBE-β-CD≥ 2.08 mg/mL (9.28 mM)Forms a clear solution suitable for in vivo use.[3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (9.28 mM)Forms a clear solution suitable for in vivo use.[3]

Table 2: Recommended Maximum Co-Solvent Concentrations for In Vitro Assays

Co-SolventMaximum Recommended Final ConcentrationImportant Considerations
DMSO 0.1% - 0.5% Most cell lines tolerate 0.5%, but some may show toxicity.[14][15] Primary cells are more sensitive.[14] Always run a vehicle control. A concentration of 0.1% is widely considered safe.[16][18]
Ethanol ≤ 0.5% Can cause cellular stress and off-target effects at higher concentrations. Vehicle control is essential.
Experimental Workflow & Protocols

The choice of solubilization method depends on the experimental context, particularly whether it is an in vitro or in vivo study.

G Start Select Experiment Type InVitro In Vitro Assay (e.g., Cell Culture) Start->InVitro InVivo In Vivo Study (e.g., Animal Model) Start->InVivo Stock_DMSO Protocol 1: Prepare High-Concentration Stock in 100% DMSO InVitro->Stock_DMSO Stock_Cyclo Protocol 2: Prepare Formulation with Cyclodextrin (SBE-β-CD) or Co-solvents (PEG300/Tween-80) InVivo->Stock_Cyclo Work_Dilution Dilute DMSO stock into culture medium. Final DMSO ≤0.5% Stock_DMSO->Work_Dilution Administer Administer freshly prepared solution Stock_Cyclo->Administer

Caption: General workflow for selecting a solubilization protocol.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock for subsequent dilution in in vitro assays.

  • Weigh Compound: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the volume of high-quality, anhydrous DMSO required to achieve the desired stock concentration (e.g., 100 mM). It is crucial to use newly opened DMSO as it is hygroscopic, and water content can reduce solubility.[3]

  • Dissolve: Add the calculated volume of DMSO to the tube. Vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for 5-10 minutes.[3][10]

  • Verify Dissolution: Ensure the solution is completely clear with no visible particles before storage.

  • Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Preparation of this compound Formulation with SBE-β-Cyclodextrin for In Vivo Use

This protocol creates a water-soluble inclusion complex suitable for parenteral administration.

  • Prepare Stock: First, prepare a concentrated stock of this compound in 100% DMSO (e.g., 20.8 mg/mL).

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Mix Components: Following the ratio from Table 1, slowly add the DMSO stock to the SBE-β-CD solution. For a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline), add 1 part of the DMSO stock to 9 parts of the cyclodextrin solution.[3]

  • Ensure Clarity: Mix well until the final solution is clear. This formulation should be prepared fresh on the day of the experiment.[3]

Mechanism of Action Context: NF-κB Signaling

This compound has been shown to exert its anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][5] This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Gene Transcription: Inflammation, Proliferation, Anti-Apoptosis NFkB->Gene Chalcone This compound Chalcone->IkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting low yield in microwave-assisted 2-Hydroxychalcone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 2-hydroxychalcones.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for 2-hydroxychalcone synthesis compared to conventional heating methods?

Microwave-assisted synthesis offers several significant advantages over traditional methods, including drastically reduced reaction times (minutes versus hours), higher product yields, and often cleaner reactions with fewer side products.[1][2][3] This method is also considered a greener chemistry approach as it can sometimes be performed under solvent-free conditions.[3][4]

Q2: My reaction is resulting in a very low yield. What are the most common causes?

Low yields in microwave-assisted this compound synthesis can stem from several factors:

  • Suboptimal Microwave Power: The microwave power wattage directly impacts the reaction temperature and rate. Power levels that are too low may not provide sufficient energy to drive the reaction to completion.[5]

  • Incorrect Reaction Time: While microwave synthesis is rapid, an insufficient reaction time will lead to incomplete conversion. Conversely, prolonged exposure can cause degradation of the product, also reducing the yield.[5]

  • Inappropriate Base or Catalyst: The choice and amount of base catalyst are critical. Weak bases may not be effective, while an excessive amount of a strong base can lead to side reactions.[6]

  • Poor Solvent Choice (if applicable): In solvent-based microwave synthesis, the solvent's ability to absorb microwave energy and its compatibility with the reaction chemistry are crucial.

Q3: I am observing multiple spots on my TLC plate post-reaction. What could be the issue?

The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials.[7] In some cases, with harsh basic conditions, side reactions can occur.[7] It is also possible that cis/trans isomers of the chalcone are being formed.[7] Optimizing the reaction conditions, particularly the base and reaction time, can improve the selectivity of the reaction.

Q4: Can this synthesis be performed without a solvent?

Yes, solvent-free (dry media) synthesis of 2-hydroxychalcones under microwave irradiation is a well-established and effective green chemistry approach.[1][3] This method often involves adsorbing the reactants onto a solid support like basic alumina.[1]

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Inadequate Microwave Power Gradually increase the microwave power wattage. For example, if a reaction at 180W gives a low yield, try increasing it to 300W or 450W, monitoring the reaction progress carefully.[8]
Suboptimal Reaction Time Optimize the irradiation time. Start with a short duration (e.g., 2-3 minutes) and incrementally increase it. Note that excessive time can lead to product degradation.[5]
Incorrect Base/Catalyst Screen different bases. Strong bases like NaOH and KOH, or milder ones like K₂CO₃, have shown high efficacy.[6] The choice may depend on the specific substrates. Using basic alumina as a solid support in solvent-free conditions can also enhance yield.[1]
Improper Work-up Procedure Ensure the product is properly isolated. After cooling, the reaction mixture should be washed, dried, and recrystallized from an appropriate solvent to purify the chalcone.[1]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of this compound synthesis, based on published experimental data.

Table 1: Effect of Different Bases on Yield

BaseYield (%)Reference
KF30-48%
NaHCO₃30-48%
Na₂CO₃30-48%
K₂CO₃89%
NaOH92%
KOH88%

Table 2: Effect of Microwave Power and Time on Yield

Power (W)Time (min)Yield (%)Reference
300289%
300591%
300875%
3001074%
180574%
450593%

Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis using K₂CO₃

This protocol is adapted from a study demonstrating high yields under solvent-free conditions.

Materials:

  • 2'-hydroxyacetophenone

  • Substituted benzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • In a suitable vessel, thoroughly mix 2'-hydroxyacetophenone (1 mmol), the desired benzaldehyde (1 mmol), and anhydrous K₂CO₃ (1.5 mmol).

  • Place the vessel in a household microwave oven.

  • Irradiate the mixture at a power of 450W for 5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product using methanol.

  • Evaporate the solvent and recrystallize the crude product from a suitable solvent system to obtain the pure 2'-hydroxychalcone.

Protocol 2: Microwave-Assisted Synthesis on a Solid Support

This protocol utilizes basic alumina as a solid support, which can simplify the work-up process.[1]

Materials:

  • Substituted hydroxyacetophenone

  • Substituted benzaldehyde

  • Basic alumina

  • Ethanol

Procedure:

  • Dissolve the substituted hydroxyacetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in a minimal amount of ethanol.

  • Add basic alumina to the solution and stir continuously until the solvent has evaporated and the reactants are adsorbed onto the solid support.

  • Thoroughly air-dry the adsorbed material.

  • Transfer the dried material into the microwave reactor.

  • Irradiate the mixture for 6 to 10 minutes.

  • After the reaction, extract the product from the solid support using methanol.

  • Recrystallize the resulting product for purification.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation Reactants Mix 2'-hydroxyacetophenone, benzaldehyde, and catalyst Adsorption Adsorb reactants onto solid support (optional) Reactants->Adsorption for solvent-free Microwave Irradiate in microwave oven Reactants->Microwave Adsorption->Microwave Cooling Cool reaction mixture Microwave->Cooling Extraction Extract product with solvent Cooling->Extraction Purification Recrystallize for purification Extraction->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: General workflow for microwave-assisted this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Power Is Microwave Power Optimized? Start->Check_Power Check_Time Is Reaction Time Optimized? Check_Power->Check_Time Yes Increase_Power Increase Power (e.g., 180W to 450W) Check_Power->Increase_Power No Check_Catalyst Is the Catalyst Appropriate? Check_Time->Check_Catalyst Yes Adjust_Time Adjust Time (e.g., 2-10 min) Check_Time->Adjust_Time No Change_Catalyst Screen Different Catalysts (e.g., NaOH, K2CO3, Alumina) Check_Catalyst->Change_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Increase_Power->Check_Time Adjust_Time->Check_Catalyst Change_Catalyst->Success

References

Technical Support Center: Degradation of 2-Hydroxychalcone in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-Hydroxychalcone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in aqueous solution is through intramolecular cyclization. In basic aqueous solutions (typically pH 8-11), 2'-hydroxychalcones undergo reversible isomerization to form the corresponding flavanones[1][2]. Another potential degradation pathway, particularly under oxidative conditions, is the oxidative cyclization to yield aurones or flavones[1][3].

Q2: What factors influence the rate of this compound degradation?

A2: The degradation rate is significantly influenced by the pH of the aqueous solution. The cyclization to flavanone is notably accelerated in basic conditions due to the ionization of the 2'-hydroxyl group[1][2]. Other factors that can affect stability include temperature, light exposure, and the presence of oxidizing agents[4][5].

Q3: What are the expected degradation products of this compound?

A3: The most commonly reported degradation product is the isomeric flavanone, formed through intramolecular cyclization[1][2][6]. Under oxidative stress, aurones and flavones can also be formed[1][3]. Further degradation may lead to smaller phenolic compounds, though specific structures would require detailed analysis.

Q4: How can I monitor the degradation of this compound and quantify its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed to resolve the parent compound from all potential degradants[4][7]. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products[6][8][9].

Q5: Are there any known metabolites of this compound that might be observed in degradation studies?

A5: In biological systems, this compound can be metabolized. A known human metabolite is 2'-Hydroxychalcone, 2'-hydroxy-glucuronide[10]. While not a direct result of aqueous degradation, it is a relevant transformation to consider in broader stability and development studies.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Issue 1: Poor resolution between this compound and its degradation products in HPLC analysis.
  • Possible Cause: The HPLC method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the organic modifier (e.g., acetonitrile or methanol) to water/buffer ratio. A gradient elution may be necessary to resolve peaks with different polarities.

    • pH Adjustment: Modify the pH of the aqueous component of the mobile phase. The ionization state of this compound and its degradation products can significantly affect retention time.

    • Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

Issue 2: Inconsistent or non-reproducible degradation rates.
  • Possible Cause 1: Fluctuation in pH of the aqueous solution.

  • Troubleshooting Steps:

    • Use calibrated pH meters and freshly prepared buffers.

    • Ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment, especially when the degradation process releases or consumes protons.

  • Possible Cause 2: Temperature variations.

  • Troubleshooting Steps:

    • Conduct experiments in a temperature-controlled environment, such as a water bath or incubator.

    • Monitor and record the temperature throughout the study.

  • Possible Cause 3: Uncontrolled exposure to light.

  • Troubleshooting Steps:

    • Perform experiments in amber glassware or under light-protected conditions unless investigating photodegradation.

    • For photostability studies, use a validated photostability chamber with controlled light intensity and temperature.

Issue 3: Difficulty in identifying unknown degradation products.
  • Possible Cause: Insufficient analytical techniques for structural elucidation.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain molecular weight and fragmentation data of the unknown peaks. This is a powerful tool for identifying degradation products[6][8][9].

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the accurate mass and elemental composition of the degradation products.

    • Forced Degradation: Generate a sufficient quantity of the degradation product through targeted forced degradation to enable isolation and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

Issue 4: Mass balance issues in degradation studies (sum of this compound and degradation products is not 100%).
  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

  • Troubleshooting Steps:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.

    • Employ Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants.

  • Possible Cause 2: Inaccurate response factors for degradation products.

  • Troubleshooting Steps:

    • If possible, isolate and purify the major degradation products to determine their individual response factors relative to the parent compound.

    • If isolation is not feasible, assume a similar response factor to the parent compound if they share a similar chromophore, but acknowledge this as a potential source of error.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

1.2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw a sample, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid this compound powder to a vial and place it in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the powder in the initial solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to a light source that provides both UV and visible light (ICH Q1B conditions).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points.

1.3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Characterize degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Degradation of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)% of Major Degradant(s)
1 M HCl, 60°C24~95%Flavanone<5%
0.1 M NaOH, RT4~20%Flavanone~80%
3% H₂O₂, RT24~85%Oxidized Products (Aurones/Flavones)~15%
80°C (Solid)48>98%Not significant<2%
Photolysis (ICH)24~90%Photodegradants~10%

Note: The values presented are illustrative and should be confirmed by experimental data.

Table 2: Kinetic Data for the Cyclization of 2'-Hydroxychalcone to Flavanone in Basic Aqueous Solution

pHTemperature (°C)Rate Coefficient (k, s⁻¹)Reference
8-1125Varies with pH[1][2]

Note: The rate coefficient is pseudo-first-order and dependent on the specific pH and buffer system used.

Visualizations

DegradationPathways This compound This compound Flavanone Flavanone This compound->Flavanone  Base-catalyzed  Cyclization (pH > 8) Aurones_Flavones Aurones / Flavones This compound->Aurones_Flavones  Oxidative  Cyclization Other_Degradants Other Degradation Products This compound->Other_Degradants  Photodegradation,  Hydrolysis Flavanone->this compound  Ring Opening

Caption: Primary degradation pathways of this compound in aqueous solution.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation StockSolution Prepare this compound Stock Solution Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis StockSolution->Base Oxidation Oxidation StockSolution->Oxidation Thermal Thermal Stress StockSolution->Thermal Photo Photostability StockSolution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Quantification Quantify Degradation and Mass Balance LCMS->Quantification Pathway Elucidate Degradation Pathways Quantification->Pathway

References

Minimizing side reactions in the synthesis of substituted 2-hydroxychalcones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing the synthesis of substituted 2-hydroxychalcones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-hydroxychalcones via the Claisen-Schmidt condensation.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in 2-hydroxychalcone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Reaction Conditions:

  • Temperature: Temperature has a significant impact on yield and purity. Running the reaction at a lower temperature, such as 0°C, has been shown to provide the best yield in some cases.

  • Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction using Thin Layer Chromatography (TLC). However, extended reaction times can sometimes lead to the formation of side products.

  • Catalyst Concentration: The amount of base catalyst is crucial. For a 0.05 mol scale reaction, 20ml of 40% NaOH has been found to be effective. Insufficient catalyst will result in an incomplete reaction, while an excess can promote side reactions.

2. Reagents and Solvents:

  • Purity of Reactants: The purity of the starting 2-hydroxyacetophenone and substituted benzaldehyde is critical. Impurities can interfere with the reaction and lead to the formation of undesired by-products.

  • Choice of Base: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts for this reaction.[1] Other bases like calcium hydroxide and magnesium hydroxide have been shown to be ineffective.

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Isopropyl alcohol (IPA) has been demonstrated to be a better solvent than methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran in certain systems. Dimethyl sulfoxide (DMSO) has also been reported as a superior reaction medium, leading to reduced reaction times and increased yields.[2]

3. Work-up Procedure:

  • Proper Acidification: After the reaction is complete, the mixture should be cooled and acidified (e.g., with HCl) to precipitate the this compound product.[3][4] Incomplete precipitation will result in a lower isolated yield.

A logical workflow for troubleshooting low yields can be visualized as follows:

G start Low Yield Observed check_reactants Verify Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up Procedure start->check_workup optimize_temp Optimize Temperature (e.g., try 0°C) check_conditions->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC) check_conditions->optimize_time optimize_catalyst Optimize Base Catalyst (Type and Concentration) check_conditions->optimize_catalyst optimize_solvent Optimize Solvent check_conditions->optimize_solvent acidification Ensure Proper Acidification check_workup->acidification end Improved Yield optimize_temp->end optimize_time->end optimize_catalyst->end optimize_solvent->end acidification->end

Caption: Troubleshooting workflow for low this compound yield.

Question: I am observing a significant amount of a side product, which I suspect is the corresponding flavanone. How can I prevent its formation?

Answer:

The formation of flavanone is a common side reaction in the synthesis of 2-hydroxychalcones, occurring via intramolecular cyclization of the chalcone product. This is particularly prevalent under certain conditions.

Strategies to Minimize Flavanone Formation:

  • Control Temperature: Higher temperatures can promote the cyclization to the flavanone. Maintaining a lower reaction temperature (e.g., 0°C) can help to minimize this side reaction.

  • Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can increase the likelihood of flavanone formation. It is important to stop the reaction once the starting materials have been consumed, as monitored by TLC.

  • Choice of Catalyst and Solvent: While strong bases like NaOH and KOH are necessary for the initial condensation, their prolonged action can facilitate the subsequent cyclization. Some alternative, milder reaction systems or using a solvent that disfavors the cyclization may be beneficial.

  • Work-up: Once the chalcone formation is complete, prompt acidification of the reaction mixture will neutralize the base catalyst and precipitate the this compound, preventing further reaction to the flavanone.

The relationship between the desired chalcone synthesis and the side reaction can be depicted as follows:

G Reactants 2-Hydroxyacetophenone + Substituted Benzaldehyde Chalcone This compound (Desired Product) Reactants->Chalcone Claisen-Schmidt Condensation (Base Catalyst) Flavanone Flavanone (Side Product) Chalcone->Flavanone Intramolecular Cyclization (Base Catalyst, Heat)

Caption: Reaction pathway showing flavanone side product formation.

Question: My final product is an oil and does not solidify, making purification difficult. What should I do?

Answer:

Obtaining an oily product instead of a solid can be due to the presence of impurities or residual solvent.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent, followed by placing the sample under high vacuum for an extended period to remove any residual traces.

  • Purification: If the product is still an oil, it likely contains impurities. Purification via column chromatography on silica gel is the most common method to isolate the pure chalcone. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective.

  • Trituration: Try dissolving the oil in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar solvent in which the chalcone is insoluble (e.g., hexane or pentane) dropwise with stirring. This can often induce precipitation or crystallization of the pure product.

  • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) will further enhance its purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Claisen-Schmidt condensation in this compound synthesis?

A1: The Claisen-Schmidt condensation is a base-catalyzed reaction. The mechanism involves the deprotonation of the α-carbon of the 2-hydroxyacetophenone by a base (e.g., OH-) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct subsequently undergoes dehydration to yield the α,β-unsaturated ketone, which is the this compound.[5]

Q2: Are there greener or more efficient methods for synthesizing 2-hydroxychalcones?

A2: Yes, several modern techniques offer advantages over traditional solution-phase methods. These include:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times (often to a few minutes) and, in some cases, improve yields.[6]

  • Ultrasound-assisted synthesis: Sonication can also accelerate the reaction rate and lead to high yields.[7]

  • Mechanochemical methods (Ball Milling/Grinding): These solvent-free or low-solvent methods are environmentally friendly and can produce high yields of chalcones.[3][8] They can reduce by-product formation by maximizing atom efficiency.[8]

Q3: How do I choose the appropriate starting materials for a specific substituted this compound?

A3: The two aromatic rings of the chalcone originate from two different starting materials. Ring A (the one with the carbonyl group) comes from a substituted 2-hydroxyacetophenone. Ring B is derived from a substituted benzaldehyde. Therefore, to synthesize a specific substituted this compound, you need to select the 2-hydroxyacetophenone and benzaldehyde that contain the desired substituents in the correct positions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of 2-hydroxychalcones, highlighting the impact of different reaction parameters on the yield.

Table 1: Effect of Base Catalyst and Solvent on Yield of 2'-hydroxychalcone

CatalystSolventTemperatureTime (h)Yield (%)Reference
40% NaOHIsopropyl Alcohol0°C4~95[9]
KOHEthanolRoom Temp.2450-72[1][3]
KOHEthanolReflux450-72[1]
LiOHIsopropyl Alcohol--Low Conversion
Ca(OH)₂Isopropyl Alcohol--Ineffective
Mg(OH)₂Isopropyl Alcohol--Ineffective

Table 2: Comparison of Synthesis Methods

MethodCatalystSolventTimeYield (%)Reference
Conventional (Reflux)KOHEthanolSeveral hours9.2[8]
GrindingKOHNone50 min32.6[8]
Microwave Irradiation-None< 5 min70-93
Ultrasound IrradiationNaOHEthanol3 hHigh[7]
Ball MillingKOHNone1 h (2x30 min)up to 96[3]

Experimental Protocols

General Protocol for the Synthesis of a Substituted this compound via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on common laboratory practices.[1][4] Researchers should optimize conditions for their specific substrates.

Materials:

  • Substituted 2-hydroxyacetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Isopropyl Alcohol (IPA)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol or IPA.

  • In a separate beaker, prepare a solution of the base catalyst (e.g., 20% w/v aqueous KOH).[1]

  • Cool the flask containing the starting materials to 0°C in an ice bath.

  • Slowly add the base solution to the stirred mixture of acetophenone and benzaldehyde.

  • Allow the reaction to stir at room temperature or continue stirring at 0°C. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-24 hours).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing cold water or an ice/water mixture.

  • Acidify the mixture to a pH of approximately 3-4 by the slow addition of dilute HCl with constant stirring.

  • A precipitate (the crude this compound) should form. If it oils out, continue stirring vigorously.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.

The experimental workflow is outlined in the diagram below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification dissolve 1. Dissolve Reactants (Acetophenone + Aldehyde) in Solvent cool 2. Cool to 0°C dissolve->cool add_base 3. Add Base Catalyst cool->add_base stir 4. Stir and Monitor by TLC add_base->stir quench 5. Pour into Ice-Water stir->quench acidify 6. Acidify with HCl quench->acidify filter 7. Filter and Wash Product acidify->filter dry 8. Dry Product filter->dry purify 9. Recrystallize or Column Chromatography dry->purify

Caption: General experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 2-Hydroxychalcone and Other Chalcones as Antioxidant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological activities, with their antioxidant properties being a significant area of interest for therapeutic development. Their basic structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is amenable to various substitutions, leading to a wide range of antioxidant potentials.[1][2] This guide provides an objective comparison of 2-hydroxychalcone and its derivatives against other chalcones, supported by experimental data, to elucidate structure-activity relationships and guide future research.

The antioxidant mechanism of chalcones is primarily attributed to the reactivity of their phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.[1][3] Furthermore, chalcones can activate endogenous antioxidant defense systems, such as the Nrf2-ARE pathway, and chelate metal ions involved in reactive oxygen species (ROS) generation.[2] The position and number of hydroxyl groups, as well as the presence of other electron-donating or withdrawing groups on the aromatic rings, significantly influence their antioxidant efficacy.[4][5]

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of various chalcone derivatives has been evaluated using multiple in vitro assays. The following table summarizes the performance of 2-hydroxychalcones and other substituted chalcones, providing a quantitative comparison of their radical scavenging and reducing abilities. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.

Chalcone DerivativeAntioxidant AssayIC50 Value (µM)Standard (IC50 µM)Reference
2'-Hydroxychalcones & Derivatives
2',2',5'-TrihydroxychalconeDPPHExcellent activityNot specified[6]
2-Hydroxy-4′-methoxychalcone (AN07)ROS Scavenging (LPS-induced)Attenuated ROS elevationNot applicable[7]
4'-Fluoro-2'-hydroxy-2,3-dimethoxychalconeDPPH~485 (reported as 190 µg/mL)Not specified[4]
Chalcone 4b (2',4',3,4-tetrahydroxy)DPPH (% Inhibition at 100µM)82.4%Not applicable[5]
Chalcone 4b (2',4',3,4-tetrahydroxy)Lipid Peroxidation (% Inhibition)82.3%Not applicable[5]
Other Chalcone Derivatives
JVC3ABTS53.76Ascorbic Acid (91.21)[8]
JVC4ABTS50.34Ascorbic Acid (91.21)[8]
JVF3DPPH61.4Ascorbic Acid (54.08)[8]
Compound 5e (Chalcone fatty acid ester)DPPH (% Inhibition at 2µg/mL)68.58%Ascorbic Acid (<68.58%)[9]
3,4-DihydroxychalconePeroxy Radical Scavenging (k7)High activity (≈10^7 l mol⁻¹ s⁻¹)Not applicable[10]
Chalcone ELipid Peroxidation (Liver)13.91Not specified[11]
Chalcone ELipid Peroxidation (Kidney)18.42Not specified[11]
Chalcone 1DPPH0.58 µMAscorbic Acid (0.5 µM)[12]
Chalcone 1ABTS0.49 µMAscorbic Acid (0.46 µM)[12]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathway: Nrf2 Activation

Chalcones are known to bolster cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like certain chalcones, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of various protective genes, including heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone Chalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1 Keap1 (Ubiquitination) Nrf2_free->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Chalcone-mediated activation of the Nrf2-ARE antioxidant pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for three common antioxidant assays used to evaluate chalcones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 100 µM). The solution should have a strong violet color.[8]

  • Reaction Mixture: In a microplate or cuvette, add a specific volume of the test chalcone solution (at various concentrations) to the DPPH solution.

  • Incubation: Mix the solution well and incubate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[8]

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer. A blank containing only methanol and DPPH is also measured.[8][13]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Test) / Absorbance of Blank] x 100.

  • IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.[8]

DPPH_Workflow start Start prep_dpph Prepare 100 µM DPPH in Methanol (Violet) start->prep_dpph prep_sample Prepare Chalcone Solutions (Varying Conc.) start->prep_sample mix Mix DPPH Solution with Chalcone Sample prep_dpph->mix prep_sample->mix incubate Incubate 20-30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Methodology:

  • Generation of ABTS•+: Prepare the ABTS radical cation (ABTS•+) by reacting a stock solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[15]

  • Reaction Mixture: Add a small volume of the test chalcone solution (at various concentrations) to a larger volume of the ABTS•+ working solution.[8][15]

  • Incubation: Mix and allow the reaction to proceed for a set time (e.g., 5-6 minutes).[15]

  • Measurement: Measure the decrease in absorbance at 734 nm.[8]

  • Calculation & IC50: Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.

ABTS_Workflow start Start gen_abts Generate ABTS•+ Radical (ABTS + K2S2O8) Incubate 12-16h in Dark start->gen_abts prep_sample Prepare Chalcone Solutions start->prep_sample prep_working Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm gen_abts->prep_working mix Add Chalcone Sample to ABTS•+ Solution prep_working->mix prep_sample->mix measure Measure Absorbance at 734 nm after ~6 min mix->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end FRAP_Workflow start Start prep_frap Prepare FRAP Reagent: Acetate Buffer (pH 3.6) TPTZ Solution FeCl3 Solution start->prep_frap prep_sample Prepare Chalcone Solutions & Standards start->prep_sample warm_reagent Warm FRAP Reagent to 37°C prep_frap->warm_reagent mix Add Sample to FRAP Reagent warm_reagent->mix prep_sample->mix incubate Incubate at 37°C for 30 min mix->incubate measure Measure Absorbance of Blue Complex at 593 nm incubate->measure calculate Determine Reducing Power from Standard Curve measure->calculate end End calculate->end

References

Comparative Anti-Inflammatory Efficacy of 2-Hydroxychalcone and Quercetin: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a comprehensive, data-supported comparison of the anti-inflammatory properties of 2-Hydroxychalcone and the well-documented flavonoid, quercetin. It is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Both this compound, a precursor to flavonoids, and quercetin, a ubiquitous dietary flavonoid, have demonstrated significant anti-inflammatory potential.[1][2] Their efficacy stems primarily from their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. This guide delves into the quantitative aspects of their effects to provide a clear comparative perspective.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of both compounds are largely attributed to their interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of gram-negative bacteria.

Upon stimulation, these pathways trigger the transcription of genes responsible for producing pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]

  • This compound has been shown to inhibit the activation of NF-κB.[5][6][7] This action prevents the translocation of the p65 subunit to the nucleus, a critical step for initiating the transcription of inflammatory genes.[8] Studies also indicate its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂ respectively.[8][9]

  • Quercetin exerts its effects by strongly reducing the phosphorylation of ERK and p38 MAP kinases.[1][10] It also inhibits NF-κB activation by stabilizing the NF-κB/IκB complex, preventing its degradation and subsequent downstream signaling.[1][4] This dual inhibition of MAPK and NF-κB pathways effectively curtails the production of a broad range of inflammatory molecules.[11][12]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_nucleus Nuclear Transcription cluster_output Inflammatory Response cluster_inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK) IKK IKK TLR4->IKK Activates NFkB NF-κB (p65/p50) IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) Genes->Mediators Leads to Production Quercetin Quercetin Quercetin->MAPK Quercetin->IKK HC This compound HC->NFkB HC->NFkB_nuc

Caption: Simplified signaling cascade for LPS-induced inflammation, highlighting the inhibitory targets of Quercetin and this compound.
Comparative Efficacy: A Quantitative Overview

To provide a direct comparison, the following table summarizes quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory markers. The data, primarily from studies using LPS-stimulated murine macrophage (RAW 264.7) and microglial (BV-2) cell lines, reveals the concentration-dependent efficacy of each compound.

ParameterThis compoundQuercetinCell LineNotes
NO Production Inhibition Significant inhibition noted.[9] A derivative, 4',6'-DMC, inhibited NO by ~83% at 20 µM.[13]IC₅₀ ≈ 1 µM.[14] Significant suppression at concentrations as low as 1.0 nM in some models.[15]RAW 246.7, BV-2, HNEpCsBoth compounds effectively suppress iNOS expression to reduce NO levels.[13][16]
TNF-α Production Inhibition Significantly reduces TNF-α mRNA and protein levels.[9][17]IC₅₀ ≈ 1 µM.[14] Significant dose-dependent reduction (6.25–50 μM).[18]RAW 264.7Both compounds inhibit a key pro-inflammatory cytokine.
IL-6 Production Inhibition A derivative, 4',6'-DMC, inhibited IL-6 by ~83% at 20 µM.[13]IC₅₀ < 1 µM.[14] Effectively reduces IL-6 mRNA and protein levels.[11][19]RAW 264.7Quercetin shows very potent inhibition of IL-6.
COX-2 Expression Inhibition Inhibits TPA-induced COX-2 protein expression.[9]Significantly inhibits COX-2 protein and mRNA levels.[20]RAW 264.7, Chang LiverBoth compounds target the pathway for prostaglandin synthesis.
NF-κB Activation Inhibition Directly inhibits NF-κB activation.[7][9]Inhibits NF-κB by preventing IκBα degradation.[1][16][20]HUVEC, RAW 264.7, BV-2The mechanism of NF-κB inhibition differs slightly but the outcome is the same.

Note: IC₅₀ values and inhibition percentages can vary based on specific experimental conditions, cell types, and stimuli used. This table presents representative data for comparative purposes.

Experimental Protocols

The data presented is derived from standardized in vitro assays. Below are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of these compounds.

G cluster_assays Downstream Assays A 1. Cell Culture & Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment (Incubate with 2-HC or Quercetin) A->B Adhere cells C 3. Inflammatory Stimulation (Add LPS to induce inflammation) B->C 1-2 hours D 4. Incubation (Typically 18-24 hours) C->D E 5. Supernatant & Lysate Collection D->E F Griess Assay (for Nitric Oxide) E->F Supernatant G ELISA (for TNF-α, IL-6) E->G Supernatant H Western Blot (for iNOS, COX-2, p-p65) E->H Cell Lysate

Caption: General experimental workflow for in vitro evaluation of anti-inflammatory compounds.
Cell Culture and Treatment

Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA analysis) and allowed to adhere. Prior to inflammatory stimulation, cells are pre-treated with various concentrations of this compound or quercetin for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

  • Principle : The Griess reaction is a two-step diazotization process where nitrite reacts with sulfanilamide in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a chromophoric azo compound with a vivid purple color.[21]

  • Protocol :

    • Collect 50-100 µL of cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water).[22]

    • Incubate at room temperature for 10-15 minutes, protected from light.[23]

    • Measure the absorbance at 540 nm using a microplate reader.[22][24]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

The secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle : A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine. An immobilized "capture" antibody binds the cytokine from the sample, and a "detection" antibody, which is conjugated to an enzyme (like HRP), binds to the captured cytokine. Addition of a substrate results in a color change proportional to the amount of cytokine present.[25]

  • Protocol (General) :

    • A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Cell culture supernatants and a series of standards are added to the wells and incubated.[26]

    • The plate is washed, and a biotin-conjugated detection antibody is added.[26]

    • After another incubation and wash, Streptavidin-HRP is added, which binds to the biotin.[27]

    • Following a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark to allow color development.

    • A stop solution is added to terminate the reaction, and the absorbance is measured (e.g., at 450 nm).[28] The cytokine concentration is determined from the standard curve.

Conclusion

Both this compound and quercetin are potent inhibitors of inflammation in vitro. Quantitative data suggests that quercetin may exhibit superior potency, often showing inhibitory effects at lower micromolar, and in some cases nanomolar, concentrations, particularly for cytokine release.[14][15] However, this compound and its derivatives also demonstrate robust anti-inflammatory activity by effectively targeting the NF-κB and COX-2 pathways.[9] The minor structural differences between these compounds likely account for the observed variations in their inhibitory capacity.[20] Further investigation into the in vivo efficacy and bioavailability of this compound is warranted to fully assess its therapeutic potential relative to the extensively studied quercetin.

References

Unveiling the Molecular Interactions of 2-Hydroxychalcone: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of 2-Hydroxychalcone. This document provides a comparative overview of its binding affinities with various protein targets, supported by experimental data and detailed methodologies.

This compound, a flavonoid precursor, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][3][4] The underlying mechanism of these activities often involves the direct interaction of this compound with specific protein targets, thereby modulating their function. Molecular docking studies have become an indispensable tool to predict and analyze these interactions at a molecular level, providing valuable insights for drug design and development.

This guide consolidates findings from multiple studies to offer a comparative perspective on the docking of this compound with several key protein targets.

Comparative Analysis of Binding Affinities

The following table summarizes the quantitative data from various docking studies, offering a comparison of this compound's binding affinity with different protein targets. Lower binding energy and inhibition constant (Ki) values typically indicate a more stable and potent interaction.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting ResiduesReference
Prostaglandin H2 (PGH2) Synthase (5F19)2'-hydroxychalconesNot explicitly stated, but compared with paracetamolNot explicitly detailed[5]
Soybean Lipoxygenase (LOX)Chalcone 3c (a 2'-hydroxychalcone derivative)IC50 = 45 µMAsp768, Asn128, Trp130, Gly247[3]
Cyclooxygenase-2 (COX-2)2'-hydroxychalcone analoguesInhibition of PGE2 productionArg120, Arg513[6]
Glucosamine-6-phosphate (GlcN-6-P) synthase2'-Hydroxychalcone derivative (5a)ACE value = -160.89 kcal/molNot explicitly detailed[7]
SARS-CoV-2 3CLpro and PLproChalcone-based compoundsDocking scores provided for a libraryNot explicitly detailed for a single compound[8]
Protein Tyrosine Phosphatase 1B (PTP1B)2,4,6-trihydroxychalcone derivative (4a)IC50 = 0.27 µMNot explicitly detailed[9]

Experimental Protocols: A Methodological Overview

The following section outlines a generalized experimental protocol for performing a comparative molecular docking study, synthesized from the methodologies described in the referenced literature.[3][5][6][10][11]

Preparation of Protein and Ligand Structures
  • Protein Preparation: The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). The proteins are then prepared for docking by removing water molecules, adding polar hydrogens, and assigning appropriate charges. Any missing residues or loops in the crystal structure are modeled and refined.[10]

  • Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field to obtain a low-energy conformation.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, MOE) is used to predict the binding conformation of this compound within the active site of the target protein.[10][11] The algorithm explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding pose, typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_output Output PDB Retrieve Protein Structure (PDB) Protein_Prep Prepare Protein PDB->Protein_Prep Remove water, add hydrogens Ligand_Sketch Sketch 2D Ligand Structure Ligand_3D Ligand_3D Ligand_Sketch->Ligand_3D Convert to 3D Grid Define Grid Box around Active Site Protein_Prep->Grid Ligand_Opt Optimize Ligand Ligand_3D->Ligand_Opt Energy Minimization Docking Perform Docking Simulation Ligand_Opt->Docking Grid->Docking Analysis Analyze Docking Results Docking->Analysis Binding_Energy Binding Energy Calculation Analysis->Binding_Energy Interactions Interaction Analysis (H-bonds, etc.) Analysis->Interactions

Experimental Workflow for Comparative Docking Studies

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[1][12] The following diagram illustrates the simplified NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Chalcone This compound Chalcone->IKK Inhibits

Inhibition of NF-κB Signaling by this compound

Conclusion

The compiled data and methodologies presented in this guide underscore the potential of this compound as a versatile scaffold for the development of novel therapeutics. The comparative docking studies reveal its ability to interact with a range of biologically significant proteins. The provided experimental workflow offers a standardized approach for researchers to conduct their own in silico analyses, while the signaling pathway diagram provides a visual context for its anti-inflammatory effects. Further experimental validation is crucial to confirm these in silico findings and to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry. Among them, 2-hydroxychalcone derivatives have emerged as particularly promising scaffolds for the development of novel therapeutic agents due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Overview

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on their two aromatic rings (Ring A and Ring B). The presence of the 2-hydroxy group on Ring A is a critical feature, often enhancing activity through its ability to form hydrogen bonds with biological targets.

General SAR Insights:

  • Ring A Substituents: The 2'-hydroxy group is a common feature and is considered crucial for many biological activities, potentially by acting as a hydrogen bond donor or by influencing the molecule's conformation. Additional electron-donating or withdrawing groups on Ring A can modulate the compound's electronic properties and, consequently, its biological efficacy.

  • Ring B Substituents: The nature, number, and position of substituents on Ring B play a pivotal role in determining the potency and selectivity of the biological activity.

    • Electron-donating groups (e.g., methoxy, hydroxy) often enhance antioxidant and anti-inflammatory activities.

    • Electron-withdrawing groups (e.g., halogens, nitro) can increase antimicrobial and anticancer potency.

    • The position of the substituent (ortho, meta, or para) significantly impacts the molecule's interaction with target enzymes and receptors.

Comparative Biological Activities

The following sections present a comparative analysis of this compound derivatives across different therapeutic areas, with quantitative data summarized in tables for ease of comparison.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like NF-κB.[1][2]

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDRing A Substituent(s)Ring B Substituent(s)Cell LineIC50 (µM)Reference
1 2'-hydroxy3,4,5-trimethoxyBV-2 (microglial)2.26[3]
2 2'-hydroxy3,4,5,3',4'-pentamethoxyBV-2 (microglial)1.10[3]
3 2'-hydroxy, 4'-fluoro4-methoxyIn vitro COX assay-[4]
4 -2,4-dichloro, 5-methylbenzenesulfonamideAGS (gastric)< 1.0[5]
5 -2,4-dichloro, 5-methylbenzenesulfonamideHL-60 (leukemia)< 1.57[5]

Key SAR Observations for Anticancer Activity:

  • The presence of multiple methoxy groups on Ring B, as seen in compounds 1 and 2 , is associated with potent cytotoxic activity.[3]

  • Halogen substitution, such as the dichlorophenyl group in compounds 4 and 5 , can significantly enhance anticancer efficacy.[5]

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been evaluated against a range of bacteria and fungi. These compounds often exert their effects by disrupting microbial cell membranes or inhibiting essential enzymes.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDRing A Substituent(s)Ring B Substituent(s)MicroorganismMIC (µg/mL)Reference
6 -2,4,6-trimethoxyS. aureus1[6]
7 -2,4,6-trimethoxyP. aeruginosa1[6]
8 -2-chloro, 4,6-dimethoxyS. aureus2[6]
9 -2-chloro, 4,6-dimethoxyP. aeruginosa2[6]
10 --S. aureus0.4 - 0.6[7]
11 --B. subtilis0.4 - 0.6[7]

Key SAR Observations for Antimicrobial Activity:

  • A trimethoxy substitution pattern on Ring B (compounds 6 and 7 ) leads to potent broad-spectrum antibacterial activity.[6]

  • The combination of electron-withdrawing (chloro) and electron-donating (dimethoxy) groups on Ring B (compounds 8 and 9 ) also results in significant antimicrobial effects.[6]

Anti-inflammatory Activity

2-Hydroxychalcones have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[8][9]

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDRing A Substituent(s)Ring B Substituent(s)AssayIC50 (µM)Reference
12 2'-hydroxy3,4-dimethoxy, 3',4'-dimethylLTB4 release inhibition-[10]
13 2'-hydroxy3',4',3,4-tetramethoxyLTB4 release inhibition-[10]
14 2'-hydroxy3,4,5-trimethoxyNO Production Inhibition2.26[3]
15 2'-hydroxy3,4,5,3',4'-pentamethoxyNO Production Inhibition1.10[3]

Key SAR Observations for Anti-inflammatory Activity:

  • Multiple methoxy substituents on both rings, as seen in compounds 13 and 15 , are correlated with strong anti-inflammatory activity.[3][10]

  • These derivatives effectively inhibit the production of inflammatory mediators like leukotriene B4 (LTB4) and nitric oxide (NO).[3][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

Principle: This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde.

Procedure:

  • Dissolve equimolar amounts of the substituted 2-hydroxyacetophenone and the appropriate benzaldehyde in ethanol.

  • Add a catalytic amount of a strong base, such as aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the mixture.

  • Stir the reaction mixture at room temperature for a specified period (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum) in each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Visualizations

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Below are diagrams illustrating the general experimental workflow and key signaling pathways modulated by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR & Mechanism acetophenone 2-Hydroxyacetophenone Derivatives synthesis Claisen-Schmidt Condensation acetophenone->synthesis benzaldehyde Benzaldehyde Derivatives benzaldehyde->synthesis chalcone This compound Derivatives synthesis->chalcone characterization Spectroscopic Characterization (NMR, MS, IR) chalcone->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX Inhibition, NO Assay) characterization->anti_inflammatory sar_analysis Structure-Activity Relationship Analysis anticancer->sar_analysis antimicrobial->sar_analysis anti_inflammatory->sar_analysis mechanism Mechanism of Action (Signaling Pathways) sar_analysis->mechanism

Caption: General workflow for SAR studies of this compound derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates chalcone This compound Derivative chalcone->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκBα degradation NF-κB translocation DNA DNA NFkB_active->DNA binds genes Pro-inflammatory Gene Expression DNA->genes transcribes AMPK_Pathway cluster_anabolic Anabolic Pathways (ATP Consuming) cluster_catabolic Catabolic Pathways (ATP Producing) stress Cellular Stress (e.g., low ATP) LKB1 LKB1 stress->LKB1 activates chalcone This compound Derivative CaMKKb CaMKKβ chalcone->CaMKKb activates AMPK AMPK LKB1->AMPK phosphorylates (activates) CaMKKb->AMPK phosphorylates (activates) anabolic_processes e.g., Fatty Acid Synthesis, Protein Synthesis AMPK->anabolic_processes inhibits catabolic_processes e.g., Fatty Acid Oxidation, Glycolysis AMPK->catabolic_processes activates

References

Unveiling the Antioxidant Potential of 2'-Hydroxychalcones: A Comparative Analysis Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest for novel therapeutic agents, the antioxidant capacity of synthetic compounds is a critical parameter. This guide provides a comparative analysis of the antioxidant activity of 2'-hydroxychalcone derivatives, evaluated through two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of experimental data and methodologies.

Comparative Antioxidant Activity: DPPH vs. ABTS Assays

The antioxidant potential of a series of synthesized 2'-hydroxychalcone derivatives was quantified by determining their IC50 values—the concentration of the compound required to scavenge 50% of the free radicals. The results, summarized in the table below, showcase a comparative view of their efficacy in both DPPH and ABTS assays. Ascorbic acid was used as a standard for comparison.

Compound IDSubstituent (R)DPPH IC50 (µM)ABTS IC50 (µM)
JVC1 3,4-(methylenedioxy)benzaldehyde derivative> 20085.3
JVC3 4-[(2-cyanoethyl)methylamino]benzaldehyde derivative> 20053.76
JVC4 4-(2-pyridyl)benzaldehyde derivative> 20050.34
JVC5 4-(methylthio)benzaldehyde derivative> 20083.15
JVF2 4-benzyloxybenzaldehyde derivative (Flavonol)> 20089.12
JVF3 4-[(2-cyanoethyl)methylamino]benzaldehyde derivative (Flavonol)61.4> 100
Ascorbic Acid (Standard) 54.0891.21

Data sourced from a study on novel synthetic chalcones and flavonols[1]. It is important to note that JVC compounds are chalcones, while JVF compounds are the corresponding flavonols.

The data reveals that the tested 2'-hydroxychalcone derivatives exhibited varied antioxidant activities. Notably, the ABTS assay appeared to be more sensitive for this class of compounds, with several derivatives showing significant radical scavenging activity, whereas their activity in the DPPH assay was less pronounced. For instance, compounds JVC3 and JVC4 showed potent activity in the ABTS assay with IC50 values of 53.76 µM and 50.34 µM, respectively[1]. In contrast, the flavonol derivative JVF3 was more active in the DPPH assay with an IC50 of 61.4 µM[1]. This difference in activity can be attributed to the different reaction mechanisms and the steric accessibility of the radical sites in the two assays.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication of these experiments.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

  • Preparation of DPPH Solution: A stock solution of 100 µM 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction Mixture: Equal volumes of the 100 µM DPPH solution are added to various concentrations of the test compounds (ranging from 0 to 200 µM/ml) dissolved in methanol.

  • Incubation: The mixture is thoroughly mixed and incubated in the dark at room temperature for 20 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of blank - Absorbance of test) / Absorbance of blank] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound[1].

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A 0.5 ml aliquot of various concentrations of the test compounds (ranging from 2 to 200 µM/ml) is mixed with 1.7 ml of phosphate buffer and 0.3 ml of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: The decrease in absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay[1][2].

Experimental Workflow

The general workflow for assessing the antioxidant activity of a compound using radical scavenging assays is depicted in the following diagram.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (2'-Hydroxychalcone) Serial_Dilution Serial Dilutions of Test Compound Compound->Serial_Dilution Radical_Stock Radical Stock Solution (DPPH or ABTS) Reaction_Mixture Incubation with Radical Solution Radical_Stock->Reaction_Mixture Serial_Dilution->Reaction_Mixture Abs_Measurement Spectrophotometric Absorbance Reading Reaction_Mixture->Abs_Measurement Calculation Calculate % Inhibition Abs_Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Antioxidant_Mechanism Chalcone 2'-Hydroxychalcone (Ar-OH) Stabilized_Radical Stabilized Radical (Ar-O•) Chalcone->Stabilized_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

References

Validating the Anticancer Mechanism of 2-Hydroxychalcone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the anticancer mechanisms of 2-Hydroxychalcone, presenting a comparative analysis against established chemotherapeutic agents. The data herein is intended to support further research and development of chalcone-based compounds as potential cancer therapeutics.

Comparative Efficacy and Toxicity

The in vivo anticancer effects of this compound (2-HC) and its derivatives have been evaluated in various preclinical models. This section compares their efficacy and toxicity with standard chemotherapeutic drugs, doxorubicin and 5-fluorouracil (5-FU), in breast and colon cancer models, respectively.

Breast Cancer Models

In a xenograft mouse model using CMT-1211 breast cancer cells, intraperitoneal administration of this compound at doses of 20, 40, and 60 mg/kg every other day for 24 days resulted in a significant dose-dependent suppression of tumor growth and metastasis.[1][2][3] Notably, there were no significant changes in the body weight of the mice during the treatment period, suggesting a favorable toxicity profile at the tested dosages.[1][2]

For comparison, doxorubicin, a standard-of-care for breast cancer, has been shown to inhibit tumor growth in a 4T1 murine breast cancer model. However, doxorubicin treatment is often associated with significant side effects, including cardiotoxicity and weight loss.[4][5][6][7][8][9]

Compound Animal Model Dosage and Administration Tumor Growth Inhibition Toxicity Profile Reference
This compound CMT-1211 breast cancer xenograft in mice20, 40, 60 mg/kg, i.p., every other day for 24 daysSignificant dose-dependent inhibition of tumor growth and metastasisNo significant body weight loss observed[1][2]
Doxorubicin 4T1 murine breast cancer model10 mg/kg, 4 times at a 3-day intervalRetarded tumor growthAssociated with weight loss and cardiotoxicity[4]
Doxorubicin 4T1 breast cancer mouse model1.24 mg/kg, at day 5, 9, 13, and 17Arrested tumor progressionAvoidance of cardiotoxicity at low metronomic dose[10]
Doxorubicin 4T1 orthotopic xenograft model4 mg/kg or 8 mg/kg, i.v., once per 7 days for 3 weeksDose-dependent inhibition of tumor growth-[11]
Colon Cancer Models

In a 1,2-dimethyl hydrazine (DMH)-induced colorectal carcinoma model in Wistar rats, synthesized 2'-hydroxychalcone derivatives (C1, C2, and C3) administered at a dose of 100 mg/kg demonstrated significant anticancer efficacy.[12][13] The treatment led to a significant reduction in the formation of aberrant crypt foci (ACF) and the number of adenocarcinomas.[12][13]

As a comparator, 5-fluorouracil (5-FU) is a cornerstone of chemotherapy for colorectal cancer. While effective, its use can be limited by systemic toxicities, including gastrointestinal issues, myelosuppression, and hepatotoxicity.[14][15][16][17][18]

Compound Animal Model Dosage and Administration Efficacy Endpoint Toxicity Profile Reference
2'-Hydroxychalcone Derivative (C1) DMH-induced colorectal carcinoma in Wistar rats100 mg/kgSignificant reduction in ACF and adenocarcinoma count-[12][13]
5-Fluorouracil DMH-induced colorectal cancer in albino male Wistar rats-Reduction in tumor volume and multiplicityElevated liver enzymes, leucocytopenia, and thrombocytopenia with standard formulation[19]
5-Fluorouracil Walker-256 carcinosarcoma in Wistar rats~30 µ g/day via controlled release implantIncreased survival daysNo obvious gastrointestinal or myelotoxicity with controlled release[14]
5-Fluorouracil Healthy Wistar rats15 mg/kg (4 days), 6 mg/kg (4 alternate days), 15 mg/kg (day 14)-Histological and biochemical alterations in liver, kidneys, and lungs[15][20]

In Vivo Anticancer Mechanisms of this compound

The anticancer activity of this compound in vivo is attributed to a multi-targeted mechanism involving the induction of apoptosis and autophagy, and the inhibition of pro-survival signaling pathways.

Induction of Apoptosis and Autophagy

In breast cancer models, this compound treatment leads to autophagy-dependent apoptosis.[2][3] This is accompanied by an excessive intracellular accumulation of reactive oxygen species (ROS), induction of endoplasmic reticulum stress, and activation of the JNK/MAPK signaling pathway.[2][3] Similarly, in colon cancer models, 2'-hydroxychalcone derivatives induce apoptosis in over 30% of cells and cause cell cycle arrest in the G2/M phase.[12][13]

Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for this compound is the significant inhibition of the pro-survival NF-κB signaling pathway.[2][3] This inhibition contributes to the observed induction of apoptosis and autophagy in cancer cells.

Anti-inflammatory Effects

In the DMH-induced colon cancer model, 2'-hydroxychalcone derivatives significantly reduced the levels of the pro-inflammatory cytokine TNF-α in the colon.[12][13] This anti-inflammatory action is crucial, as chronic inflammation is a known driver of tumorigenesis.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further investigation.

Xenograft Mouse Model for Breast Cancer
  • Cell Culture: CMT-1211 mouse breast cancer cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.

  • Tumor Cell Implantation: 1 x 10^6 CMT-1211 cells suspended in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at the specified doses and schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).

DMH-Induced Colon Cancer Rat Model
  • Animal Model: Male Wistar rats are used.

  • Carcinogen Induction: Colon cancer is induced by subcutaneous injections of 1,2-dimethyl hydrazine (DMH).

  • Treatment: Following the induction period, rats are treated with the 2'-hydroxychalcone derivatives at the specified dose.

  • Efficacy Assessment: At the end of the treatment period, the colons are excised, and the number of aberrant crypt foci (ACF) and adenocarcinomas are counted.

  • Biochemical Analysis: Colon tissue can be homogenized to measure the levels of inflammatory markers like TNF-α using ELISA.

Immunohistochemistry for Ki-67
  • Tissue Preparation: Tumor tissues are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB chromogen system.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The percentage of Ki-67 positive cells (proliferating cells) is quantified.

Western Blotting for NF-κB Pathway Proteins
  • Tissue Lysate Preparation: Tumor tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα). A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

anticancer_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular 2_Hydroxychalcone 2_Hydroxychalcone ROS ROS 2_Hydroxychalcone->ROS NF_kB NF-κB Pathway Inhibition 2_Hydroxychalcone->NF_kB ERS ER Stress ROS->ERS JNK_MAPK JNK/MAPK Activation ERS->JNK_MAPK Autophagy Autophagy JNK_MAPK->Autophagy Apoptosis Apoptosis NF_kB->Apoptosis inhibits Autophagy->Apoptosis Tumor_Growth Tumor Growth & Metastasis Inhibition Apoptosis->Tumor_Growth

Caption: Anticancer signaling pathway of this compound.

experimental_workflow cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment with This compound Tumor_Growth->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Weight) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight) Treatment->Toxicity_Assessment Tissue_Collection Tumor Tissue Collection Efficacy_Assessment->Tissue_Collection IHC Immunohistochemistry (Ki-67) Tissue_Collection->IHC WB Western Blotting (NF-κB Pathway) Tissue_Collection->WB logical_relationship 2HC This compound Mechanism Inhibition of NF-κB Induction of Apoptosis/Autophagy Anti-inflammatory Effects 2HC->Mechanism Efficacy Reduced Tumor Growth Reduced Metastasis Mechanism->Efficacy Safety Favorable Toxicity Profile (e.g., no significant weight loss) Mechanism->Safety Potential Potential Anticancer Therapeutic Efficacy->Potential Safety->Potential

References

Cross-Assay Validation of 2-Hydroxychalcone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

2-Hydroxychalcone and its derivatives represent a class of organic compounds that have garnered significant attention within the scientific community due to their diverse pharmacological properties. These compounds, characterized by an open-chain flavonoid structure, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comparative analysis of the biological activity of this compound, supported by experimental data from various assays. Detailed methodologies for the key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced clarity.

Quantitative Data Summary

The biological activities of this compound and its derivatives have been quantified across several studies. The following tables summarize the key findings, providing a comparative overview of their potency in different biological assays.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineAssayIC50 Value (µM)Reference
2'-hydroxy-3,4,5-trimethoxychalconeMurine microglial cells (N9)Nitric Oxide Formation Inhibition2.26[1]
2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeMurine microglial cells (N9)Nitric Oxide Formation Inhibition1.10[1]
2'-hydroxychalcone derivative (C1)HCT116 (Colon Cancer)MTT Assay37.07[2]
2'-hydroxychalcone derivative (C5)HCT116 (Colon Cancer)HDAC Inhibition Assay160.4 ± 15.5[2]
2'-hydroxy-2,5-dimethoxychalconeCanine lymphoma and leukemia cell linesAntiproliferative Assay9.76 - 40.83[3]
2'-hydroxy-4',6'-dimethoxychalconeCanine lymphoma and leukemia cell linesAntiproliferative Assay9.18 - 46.11[3]
4'-Fluoro-2'-hydroxychalcone derivativesMCF-7 (Breast Cancer)Cytotoxicity Assay8.4 - 34.3[4]
4'-Fluoro-2'-hydroxychalcone derivativesPC-3 (Prostate Cancer)Cytotoxicity Assay9.3 - 29.4[4]
2-hydroxy-4-methoxychalconeAntitumor AssayAntitumor Assay-[5]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundTarget/Cell LineAssayIC50 Value (µM)Reference
2'-hydroxy-3,4,5-trimethoxychalconeRAW 264.7 cellsPGE2 Production Inhibition-[6]
2'-hydroxyhalcones with methoxy on A-ring and 4-bromine on B-ringRAW 264.7 cellsNitric Oxide Production Inhibition7.1 - 9.6[1]
2'-hydroxy-3,4,5-trimethoxychalconeLPS-activated BV-2 microglial cellsNitric Oxide Production Inhibition2.26[1]
2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeLPS-activated BV-2 microglial cellsNitric Oxide Production Inhibition1.10[1]
2'-Hydroxy-4',6'-dimethoxychalconeRAW 264.7 cellsNitric Oxide Production Inhibition< 20[7]

Table 3: Antioxidant Activity of this compound Derivatives

CompoundAssayIC50 Value (µg/mL)Reference
Vanadium complex of 2'-hydroxychalconeDPPH Radical Scavenging0.03[1]
4'-Fluoro-2'-hydroxy-2,3-dimethoxychalconeDPPH Radical Scavenging190[1][8]
Chalcone 4b (2'-hydroxychalcone with two hydroxyls on ring B)DPPH Radical Scavenging- (82.4% scavenging ability)[9]

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

CompoundEnzymeAssayIC50 Value (µM)Reference
2'-hydroxychalcones with methoxy on A-ring and halogen on B-ringAcetylcholinesterase (AChE)Ellman's Colorimetric Assay40 - 85[10]
Chalcone 3c (methoxymethylene on A-ring, three methoxy on B-ring)Soybean Lipoxygenase (LOX)UV Absorbance Assay45[9]
Chalcone 4b (two hydroxyls on ring B)Soybean Lipoxygenase (LOX)UV Absorbance Assay70[9]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12] This allows for the conversion of MTT to formazan crystals by metabolically active cells.[11]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[14] The intensity of the purple color is directly proportional to the number of viable cells.[12]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[15][16] The principle of this assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[17]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[16][18] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[18]

  • Sample Preparation: Prepare various concentrations of the this compound derivative in the same solvent.[16]

  • Reaction Mixture: Add the DPPH working solution to each concentration of the test compound and a control (solvent only).[18]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[17][18]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite concentration, an indicator of nitric oxide production, in biological samples. The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium ion, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative.[19]

Protocol:

  • Sample Collection: Collect cell culture supernatants from cells treated with this compound derivatives and appropriate controls.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[19] It is recommended to prepare this reagent fresh.[20]

  • Reaction: Add an equal volume of the Griess reagent to the cell culture supernatant in a 96-well plate.[19]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[19][20]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[19]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[20][21]

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[22] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer to extract proteins. Determine the protein concentration of each lysate.

  • Gel Electrophoresis (SDS-PAGE): Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.[23][24]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye that recognizes the primary antibody.[24]

  • Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands corresponds to the level of protein expression.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and the general workflows of the experimental assays.

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 binds NFkB_AP1 NF-κB & AP-1 Activation TLR4->NFkB_AP1 activates iNOS_COX2 iNOS & COX-2 Gene Expression NFkB_AP1->iNOS_COX2 promotes Hydroxychalcone This compound Hydroxychalcone->NFkB_AP1 inhibits Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α) iNOS_COX2->Pro_inflammatory leads to Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Anti-inflammatory signaling pathway inhibited by this compound.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with this compound (various concentrations) start->treatment incubation1 Incubate (e.g., 48 hours) treatment->incubation1 mtt_add Add MTT Reagent incubation1->mtt_add incubation2 Incubate (2-4 hours) mtt_add->incubation2 solubilize Add Solubilization Buffer (e.g., DMSO) incubation2->solubilize read Measure Absorbance at 570 nm solubilize->read end End: Determine Cell Viability read->end

Caption: General workflow for the MTT cell viability assay.

DPPH_Assay_Workflow start Start: Prepare DPPH Working Solution mix Mix DPPH Solution with Samples start->mix samples Prepare this compound Sample Dilutions samples->mix incubation Incubate in Dark (e.g., 30 minutes) mix->incubation read Measure Absorbance at 517 nm incubation->read end End: Calculate % Radical Scavenging Activity read->end

Caption: General workflow for the DPPH antioxidant assay.

Western_Blot_Workflow start Start: Protein Extraction from Cells/Tissues sds_page SDS-PAGE: Separate Proteins by Size start->sds_page transfer Transfer Proteins to Membrane sds_page->transfer blocking Blocking: Prevent Non-specific Binding transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Detection: Chemiluminescence/Fluorescence secondary_ab->detection end End: Analyze Protein Expression detection->end

References

Benchmarking the Efficacy of Novel 2-Hydroxychalcone Analogs Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel 2-Hydroxychalcone analogs, benchmarking their efficacy against established inhibitors across various biological targets. The information is collated from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in drug discovery and development efforts.

I. Comparative Efficacy of this compound Analogs

The therapeutic potential of this compound analogs stems from their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] This section summarizes the quantitative efficacy of various analogs.

Table 1: Anti-inflammatory and Antioxidant Activity
Compound/AnalogTarget/AssayIC50/EC50Known Inhibitor/ReferenceIC50/EC50 of InhibitorSource
2'-hydroxy-3,4,5-trimethoxychalconeNitric Oxide Production (LPS-stimulated BV-2 cells)2.26 µM--[1]
2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeNitric Oxide Production (LPS-stimulated BV-2 cells)1.10 µM--[1]
4'-Fluoro-2'-hydroxy-4-methoxychalconeIn vitro COX assay---[1]
Vanadium complex of 2'-hydroxychalconeDPPH radical scavenging0.03 µg/mL--[1]
2'-Hydroxychalcone Analog (Compound 27)AMPK activation in podocyte cells2.0 µM (EC50)Metformin1.88 (Fold Change)[3][4]
2'-Hydroxychalcone Analog (Compound 29)AMPK activation in podocyte cells4.8 µM (EC50)Metformin1.88 (Fold Change)[3][4]
5'-bromo-2,3-dimethoxy-2'-hydroxychalconeAntiproliferative (IGR-39 cells)2.82 µMDacarbazine-[5]
Table 2: Antimicrobial and Antifungal Activity
Compound/AnalogOrganismMICKnown Inhibitor/ReferenceMIC of InhibitorSource
This compoundTrichophyton rubrum7.8-15.6 mg/LTerbinafine0.008–0.03 mg/L[6]
This compoundTrichophyton mentagrophytes7.8-15.6 mg/LFluconazole1–512 mg/L[6]
This compound (2-HC)Neisseria gonorrhoeae8-16 µM--[7]

II. Key Signaling Pathways and Mechanisms of Action

This compound analogs exert their effects by modulating various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

AMP-Activated Protein Kinase (AMPK) Pathway

Certain 2'-hydroxychalcone derivatives act as potent activators of AMPK, a key regulator of cellular energy homeostasis.[3][4] Activation of AMPK can be beneficial in metabolic diseases like diabetes. Some analogs achieve this through a Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[3][4]

AMPK_Pathway 2_Hydroxychalcone_Analog 2'-Hydroxychalcone Analog (e.g., Cmpd 27) CaMKKb CaMKKβ 2_Hydroxychalcone_Analog->CaMKKb AMPK AMPK CaMKKb->AMPK Activates Metabolic_Benefits Therapeutic Effects (e.g., Improved Glucose Homeostasis) AMPK->Metabolic_Benefits

Caption: Activation of AMPK by a 2'-Hydroxychalcone analog via the CaMKKβ-dependent pathway.

NF-κB and AP-1 Inflammatory Pathways

2'-Hydroxychalcone has been shown to mitigate inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1) signaling pathways.[8] These pathways are crucial for the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., CuSO4, LPS) ROS ↑ Reactive Oxygen Species (ROS) Inflammatory_Stimuli->ROS NFkB_AP1 NF-κB & AP-1 Activation ROS->NFkB_AP1 Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_AP1->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation 2_Hydroxychalcone 2'-Hydroxychalcone 2_Hydroxychalcone->NFkB_AP1 Inhibits Nrf2_Pathway DHC 2',5'-Dihydroxychalcone (2',5'-DHC) ROS_dependent ROS-dependent pathway DHC->ROS_dependent ROS_independent ROS-independent pathway DHC->ROS_independent JNK_p38 JNK/p38 MAPK ROS_dependent->JNK_p38 Nrf2 Nrf2 Activation ROS_independent->Nrf2 JNK_p38->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE GSH ↑ Glutathione (GSH) Levels ARE->GSH Synthesis_Workflow Start Starting Materials: - Substituted 2'-hydroxyacetophenone - Substituted benzaldehyde Reaction Claisen-Schmidt Condensation (Base catalyst, e.g., KOH in Ethanol) Start->Reaction Purification Purification Reaction->Purification Product 2'-Hydroxychalcone Analog Purification->Product

References

Safety Operating Guide

Safe Disposal of 2-Hydroxychalcone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the safe disposal of 2-Hydroxychalcone, a compound widely used in scientific research and drug development. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as hazardous and requires careful handling to prevent exposure.[1]

Key Hazards:

  • Causes serious eye irritation.[1][2][3]

  • Causes skin irritation.[2][3][4]

  • May cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1]

  • Respiratory Protection: Use only in a well-ventilated area. Avoid breathing dust.[1][2]

Quantitative Data Summary

The following table summarizes key hazard and classification information for this compound.

PropertyValueSource
Chemical Formula C₁₅H₁₂O₂[4][5]
Molecular Weight 224.25 g/mol [4][5]
OSHA Hazard Status Considered hazardous by the 2012 OSHA Hazard Communication Standard[1]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[3][4]
Signal Word Warning[1]
Incompatible Materials Strong oxidizing agents[1][6]

Detailed Protocol for this compound Waste Disposal

The primary and mandated disposal method for this compound is through a licensed and approved hazardous waste disposal service.[1][2][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][6]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe waste management.

  • Identify the Waste Stream: Designate a specific waste container exclusively for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • Separate Physical States: Keep solid and liquid waste in separate, clearly marked containers.[8]

    • Solid Waste: Collect solid this compound powder, contaminated articles, and residues. Sweep up spills and place them into a suitable, closed container for disposal.[1][6]

    • Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams. It must be kept separate from strong oxidizing agents.[9]

Step 2: Container Selection and Labeling

The integrity of the waste container is essential to prevent leaks and exposure.

  • Choose a Compatible Container: Use containers made of materials compatible with this compound. Plastic containers are often preferred for chemical waste.[10] The original product container can be used if it is in good condition.[9] Do not use food-grade containers (e.g., mayonnaise or pickle jars).[9]

  • Ensure Proper Sealing: The container must have a tight-fitting, screw-on cap to prevent leaks and spills. Keep the container closed at all times except when adding waste.[9][10]

  • Label the Container Clearly:

    • Affix a "Hazardous Waste" label to the container as soon as you begin adding waste.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • Indicate the approximate concentration and quantity of the waste.

    • Note the date when waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated area pending collection.

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10]

  • Provide Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[8]

  • Segregate Incompatibles: Ensure the SAA allows for the physical separation of incompatible waste types. Store this compound waste away from strong oxidizing agents.[9]

  • Monitor Accumulation Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[10]

Step 4: Arranging for Disposal
  • Contact Environmental Health & Safety (EH&S): Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste collection.

Handling Empty Containers

Containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Decontamination: To render a container "empty" by regulatory standards, it may need to be triple-rinsed with a suitable solvent.[11]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[11]

  • Deface Label: Once cleaned, completely remove or deface the original product label before disposing of the container in the appropriate recycling or trash stream, as permitted by your institution.[8][11]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Generation of This compound Waste B Solid or Liquid? A->B E Select compatible container with secure cap C Collect in dedicated SOLID waste container B->C Solid D Collect in dedicated LIQUID waste container B->D Liquid C->E D->E F Label container: 'Hazardous Waste' 'this compound' Date E->F H Store in designated Satellite Accumulation Area (SAA) G Keep container closed when not in use F->G G->H I Segregate from incompatible materials (e.g., Oxidizing Agents) H->I J Arrange for pickup by Environmental Health & Safety (EH&S) I->J

Caption: Workflow for the proper disposal of this compound.

References

Safe Handling of 2-Hydroxychalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment, and disposal of 2-Hydroxychalcone.

This compound, a member of the chalcone family of compounds, is a solid powder utilized in various research and development applications, including as an intermediate in drug synthesis.[1] While a valuable compound, it is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[2][3] Adherence to strict safety protocols is crucial to mitigate risks and ensure a safe laboratory environment.

This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures for handling, and plans for disposal and spill containment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a multi-layered approach to personal protection is essential. The following table summarizes the required and recommended PPE.

Body PartRequired PPERecommended PPEJustification
Eyes Chemical safety gogglesFace shield (in addition to goggles)Protects against dust particles and splashes. A face shield offers a broader range of protection, especially when handling larger quantities.[2][4]
Hands Nitrile glovesDouble-gloving (two pairs of nitrile gloves)Provides a barrier against skin contact.[5] Double-gloving is recommended when handling highly toxic powders.[1] Butyl rubber gloves are also suitable for handling ketones.[6][7]
Body Laboratory coatDisposable lab coat or chemical-resistant apronPrevents contamination of personal clothing.[8] A disposable coat or apron is recommended for easy decontamination.
Respiratory Not required under normal use with adequate ventilationNIOSH-approved respirator with a particle filterA respirator should be used if engineering controls like a fume hood are not available or if dust generation is significant.[2]
Feet Closed-toe shoesChemical-resistant shoe coversProtects feet from spills. Shoe covers provide an additional layer of protection and prevent the spread of contamination.

Operational Plan: Weighing and Preparing a Solution

Handling powdered chemicals requires specific procedures to minimize dust generation and exposure. The following protocol outlines the steps for safely weighing this compound and preparing a solution.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation:

    • Designate a specific work area for handling this compound.[9]

    • Cover the work surface with absorbent, leak-proof bench paper.[9]

    • Ensure a chemical fume hood is operational and available for use.[2]

    • Assemble all necessary equipment: anti-static gun, weigh boats or paper, spatula, pre-weighed container with a lid, and chosen solvent.[9]

  • Weighing (Tare Method):

    • Place the lidded container on the analytical balance and tare it to zero.[1]

    • Move the tared container to the chemical fume hood.[1]

    • Inside the fume hood, carefully add the desired amount of this compound powder to the container using a clean spatula.[1]

    • If the powder is statically charged, use an anti-static gun to facilitate transfer.[9]

    • Securely close the container lid.[1]

    • Return the closed container to the balance to record the final weight.[1]

    • Repeat steps 3-6 as needed to achieve the target weight, making all powder transfers inside the fume hood.[1]

  • Solution Preparation:

    • With the container of this compound still inside the fume hood, slowly add the desired solvent.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

    • The resulting solution can now be handled on the benchtop with standard laboratory precautions, as the risk of powder inhalation has been eliminated.[10]

  • Cleanup:

    • Wipe down all equipment and the work surface inside the fume hood with a cloth dampened with a suitable solvent.[1]

    • Dispose of all contaminated disposable items (e.g., weigh paper, gloves, bench paper) in a designated hazardous waste container.[1]

Disposal and Spill Management Plan

Proper disposal and prompt, safe cleanup of spills are critical for maintaining a safe laboratory environment.

Waste Disposal

  • Contaminated Solids: All disposable items contaminated with this compound, including gloves, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed container for hazardous waste.[11]

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.[2]

  • Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

Spill Cleanup

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Minor Solid Spill (<1 gram):

    • Alert personnel in the immediate area.[2]

    • Wearing the appropriate PPE (as outlined in the table above), gently cover the spill with a wet paper towel or a suitable moist sorbent pad to avoid generating dust.[2][11]

    • Carefully wipe or scoop the material from the outside in and place it into a sealed bag for hazardous waste.[11]

    • Clean the spill area with a detergent solution and water, and wipe dry.[2]

    • Place all cleanup materials into the hazardous waste bag.

    • Report the spill to the laboratory supervisor.[12]

  • Major Solid Spill (>1 gram) or Any Liquid Spill:

    • Evacuate the immediate area and alert others to evacuate.[3]

    • If the material is flammable, turn off all ignition sources.[2]

    • Close the laboratory doors to contain the spill.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.[3]

    • Do not attempt to clean up a major spill without proper training and equipment.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_materials Prepare Materials & Equipment don_ppe->prep_materials weigh_powder Weigh Powder (Tare Method) prep_materials->weigh_powder prep_solution Prepare Solution weigh_powder->prep_solution decontaminate Decontaminate Work Area & Equipment prep_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container doff_ppe->dispose_waste

Figure 1. A workflow diagram for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxychalcone
Reactant of Route 2
Reactant of Route 2
2-Hydroxychalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.